2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Description
The exact mass of the compound 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDDPPKZYZTEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066949 | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23996-25-0 | |
| Record name | 2E4MZ-CN | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-4-methyl-1H-imidazole-1-propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6L9KGM45M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
CAS Number: 23996-25-0
This technical guide provides an in-depth overview of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile heterocyclic compound with significant applications in pharmaceutical and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound, with the CAS number 23996-25-0, is a substituted imidazole derivative.[1][2] Its fundamental properties are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N₃ | [1][2][3][4] |
| Molecular Weight | 163.22 g/mol | [1][2][4] |
| Appearance | Pale yellow liquid or white/light yellow crystal | [5] |
| Boiling Point | 245-246 °C (lit.) | [2][3][4] |
| Density | 0.950 g/mL at 25 °C (lit.) | [2][3][4] |
| Refractive Index (n20/D) | 1.5070 (lit.) | [2][3][4] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2] |
| Water Solubility | Sparingly soluble | [5] |
| LogP (Octanol/Water Partition Coefficient) | 1.668 (Crippen Method) | [6] |
Spectroscopic Data
The structural characterization of this compound is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The following data was reported in CDCl₃.[1]
| Nucleus | Chemical Shift (δ) ppm | Description |
| ¹H NMR | 1.25 (t, J = 7.6 Hz, 3H) | Ethyl group terminal methyl protons |
| 2.35 (s, 3H) | Methyl group at position 4 | |
| 2.60 (q, J = 7.6 Hz, 2H) | Ethyl group methylene protons | |
| 2.90 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to imidazole | |
| 3.20 (t, J = 6.8 Hz, 2H) | Cyanoethyl methylene adjacent to nitrile | |
| 6.75 (s, 1H) | Imidazole C-H at position 5 | |
| ¹³C NMR | 12.4 | Ethyl methyl carbon |
| 18.9 | Methyl carbon at position 4 | |
| 25.1, 32.7 | Cyanoethyl methylene carbons | |
| 117.5 | Nitrile carbon (-C≡N) | |
| 122.4–145.2 | Imidazole ring carbons | |
| ¹⁵N NMR | -160.2 | N1 (bearing cyanoethyl) |
| -220.5 | N3 (unsubstituted) |
Infrared (IR) Spectroscopy
Key IR absorptions confirm the presence of principal functional groups.[1]
| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (-C≡N) | 2240–2260 | Stretching |
| Imidazole C=N | 1600–1650 | Stretching |
| Aromatic C-H | 3100–3150 | Stretching |
| Aliphatic C-H | 2850–2950 | Stretching/bending |
Mass Spectrometry (MS)
Electron ionization mass spectrometry reveals characteristic fragmentation patterns.[1]
| m/z | Fragment Ion | Proposed Structure |
| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |
| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |
| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (base peak) |
Experimental Protocols
Synthesis via Aza-Michael Addition
The most direct synthesis of this compound is through the cyanoethylation of 2-ethyl-4-methylimidazole, which is a form of Aza-Michael addition.
-
Reactants:
-
2-ethyl-4-methylimidazole (4.0 mmol, 0.440 g)
-
Acrylonitrile (4.8 mmol, 0.254 g)
-
Catalyst: [n-butyl urotropinium]OH (0.25 mmol, 0.108 g)
-
-
Reaction Setup: To a round-bottom flask, add 2-ethyl-4-methylimidazole and the [n-butyl urotropinium]OH catalyst.
-
Addition: While stirring the mixture vigorously at room temperature, add acrylonitrile dropwise.
-
Reaction: Continue stirring the reaction mixture. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 70 minutes.
-
Work-up and Purification: Upon completion, the catalyst can be recovered. The crude product is then purified, typically through vacuum distillation, to yield the final product.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed by reverse-phase HPLC to determine purity or for quantification in various matrices.[2]
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Detection: UV detection at an appropriate wavelength for the imidazole ring.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[7] The imidazole ring is a key structural motif in many biologically active compounds.
Potential as an Enzyme Inhibitor
Imidazole derivatives are known to interact with various enzymes, often by binding to their active sites.[1][5] This compound is investigated as a potential enzyme inhibitor, which may affect various biochemical pathways.[1] The nitrile group is reactive and can potentially form covalent bonds with nucleophilic sites on proteins, leading to irreversible enzyme inhibition.[1]
Role in Drug Development
This compound is a building block in the development of novel drug formulations, particularly in the fields of anti-cancer and anti-inflammatory agents.[7] While specific pathways for this exact molecule are not yet fully elucidated in publicly available literature, related imidazole derivatives have shown inhibitory effects on enzymes like sirtuins, which are involved in carcinogenesis.[8]
Applications in Materials Science
Beyond its biological relevance, this compound is used as a curing agent and accelerator for epoxy resins, contributing to the formation of polymers with enhanced thermal resistance and mechanical properties.[1] It also finds use in the formulation of specialty chemicals like corrosion inhibitors and polymer additives.[7]
Safety and Handling
This compound is classified as hazardous.
-
Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 (Respiratory system).[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Precautions: Use personal protective equipment (eyeshields, faceshields, gloves) and a suitable respirator.[2]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Storage class 6.1C (Combustible, acute toxic Cat. 3).[2]
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Page loading... [guidechem.com]
- 4. Newblue-chem_23996-25-0 // this compound, CasNo.23996-25-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemeo.com [chemeo.com]
- 7. chemimpex.com [chemimpex.com]
- 8. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the scientific and technical details of this compound. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols, where available, are provided, and key processes are visualized using Graphviz diagrams.
Introduction
This compound, a substituted imidazole derivative, is a versatile compound with applications in various industrial and research fields. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the imidazole moiety contributes to biological activity and stability.[1][2] Its unique properties also make it a candidate for use in the development of specialty chemicals, such as corrosion inhibitors and polymer additives.[1] This guide aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 23996-25-0 | [3] |
| Molecular Formula | C₉H₁₃N₃ | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 1-(2-Cyanoethyl)-2-ethyl-4-methylimidazole | [4] |
| Appearance | Light yellow crystal or pale yellow liquid | [2] |
| SMILES | CCC1=NC(C)=CN1CCC#N | [3] |
| InChI | InChI=1S/C9H13N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-4,6H2,1-2H3 | [3] |
Tabulated Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Boiling Point | 245-246 °C | [3] | |
| Density | 0.950 g/mL | at 25 °C | [3] |
| Refractive Index (n20/D) | 1.5070 | at 20 °C | [3] |
| pKa (Predicted) | 7.76 ± 0.60 | ||
| Water Solubility | Soluble in water, alcohol, propanone and benzene | [2] | |
| Flash Point | > 110 °C | closed cup | [3] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Assignment | Reference |
| ¹H NMR | CDCl₃ | 6.75 (s, 1H) | Imidazole C5-H | [5] |
| 4.10 (t, 2H, J=7.0 Hz) | N-CH₂ | |||
| 2.75 (t, 2H, J=7.0 Hz) | CH₂-CN | |||
| 2.65 (q, 2H, J=7.5 Hz) | Ethyl CH₂ | [5] | ||
| 2.25 (s, 3H) | Methyl | [5] | ||
| 1.25 (t, 3H, J=7.5 Hz) | Ethyl CH₃ | [5] | ||
| ¹³C NMR | CDCl₃ | 151.0, 137.5, 120.0 | Imidazole ring carbons | [5] |
| 118.0 | Nitrile carbon (-C≡N) | [5] | ||
| 40.0 | N-CH₂ | |||
| 22.0 | Ethyl CH₂ | |||
| 18.0 | CH₂-CN | |||
| 13.0 | Methyl carbon | [5] | ||
| 12.0 | Ethyl CH₃ | |||
| ¹⁵N NMR | CDCl₃ | -160.2 | N1 (bearing cyanoethyl) | [5] |
| -220.5 | N3 (unsubstituted) | [5] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 2245 | C≡N stretch of nitrile | Strong | [5] |
| 3120, 2980, 2940, 2880 | C-H stretching | [5] | |
| 1590, 1510 | C=N and C=C stretching in imidazole ring | [5] |
Mass Spectrometry
| m/z | Ion | Relative Intensity | Reference |
| 163 | [M]⁺ | [5] | |
| 148 | [M-CH₃]⁺ | ||
| 134 | [M-C₂H₅]⁺ or [M-HCN-CH₃]⁺ | ||
| 109 | [M-C₂H₄-HCN]⁺ | Base Peak |
Experimental Protocols
Synthesis: Cyanoethylation of 2-Ethyl-4-methylimidazole
A common method for the synthesis of this compound is the Michael addition of acrylonitrile to 2-ethyl-4-methylimidazole.[6]
Materials:
-
2-ethyl-4-methylimidazole
-
Acrylonitrile
-
Catalyst (e.g., a basic catalyst)
-
Solvent (optional, the reaction can be run neat)
Procedure:
-
Combine 2-ethyl-4-methylimidazole and the catalyst in a reaction vessel.
-
Slowly add acrylonitrile to the mixture with stirring. An exothermic reaction may be observed.
-
Maintain the reaction mixture at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable technique like TLC or GC.
-
After completion, the reaction mixture is worked up. This may involve neutralizing the catalyst, removing any unreacted starting materials and solvent (if used) under reduced pressure.
-
The crude product is then purified.
Note: This is a generalized protocol. Specific quantities, catalyst choice, and reaction conditions may vary and should be optimized for best results.
Purification: Recrystallization
Purification of the crude product can be achieved by recrystallization.[2]
Materials:
-
Crude this compound
-
Suitable solvent or solvent mixture (e.g., aqueous ethanol or ethyl acetate)[2]
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, it may be treated with activated charcoal and then filtered hot to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath may be used to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals, for example, in a vacuum oven.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An HPLC method can be used for the analysis of this compound. The following conditions are suggested for a related compound and may serve as a starting point for method development.[7]
Chromatographic Conditions:
-
Column: A reverse-phase column such as a C18 or a specialized column like Newcrom R1.[7]
-
Mobile Phase: A mixture of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[7] A typical starting gradient could be from a low to a high percentage of acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220-230 nm).
-
Injection Volume: Typically 10-20 µL.
Note: Method validation is essential to ensure accuracy, precision, and reliability for quantitative analysis.
Biological Activity and Potential Applications
This compound is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The imidazole ring is a common scaffold in many biologically active molecules. This compound has been investigated for its potential as an enzyme inhibitor, with the nitrile group potentially forming covalent bonds with nucleophilic residues in enzyme active sites.[5] While specific enzyme targets are not yet widely reported in public literature, its use as a building block in the development of drugs targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents, highlights its significance in medicinal chemistry.[1]
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Purification by Recrystallization
Caption: A step-by-step process for the purification of the compound via recrystallization.
Logical Relationship of Applications
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 85 23996-25-0 [sigmaaldrich.com]
- 4. parchem.com [parchem.com]
- 5. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Physicochemical and Structural Characterization of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, weight, and other critical physicochemical properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. The information is curated for professionals in research and development, particularly those in the pharmaceutical and agrochemical sectors where this compound serves as a key intermediate.
Core Molecular and Physical Properties
This compound, identified by the CAS Number 23996-25-0, is a heterocyclic organic compound.[1][2][3][4] It is recognized for its role as a versatile intermediate in the synthesis of various specialized chemicals.[5] The compound's structure, featuring an imidazole ring, is a common motif in many biologically active molecules, suggesting its potential utility in medicinal chemistry.[2][6] At room temperature, it typically appears as a light yellow crystal or a pale yellow liquid.[1][5]
Quantitative Data Summary
The fundamental molecular and physical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₁₃N₃ | [2][3][4][5] |
| Molecular Weight | 163.22 g/mol | [2][3][4][5] |
| CAS Number | 23996-25-0 | [1][2][3][4] |
| Appearance | Light yellow crystal or liquid | [1][5] |
| Boiling Point | 245-246 °C | [3][4][7] |
| Density | 0.950 g/mL at 25 °C | [3][4][7] |
| Refractive Index | n20/D 1.5070 | [3][4][7] |
Experimental Protocols and Characterization
While detailed, step-by-step experimental protocols for the synthesis or application of this specific compound are proprietary and not publicly available, a general workflow for its structural and physicochemical characterization can be outlined based on standard analytical techniques mentioned in the literature. These methods are crucial for verifying the identity, purity, and structure of the compound in a research or industrial setting.
General Analytical Workflow:
-
Synthesis: The compound can be synthesized through methods such as a two-step process involving a nitrile-containing precursor and an imidazole derivative, or via catalytic synthesis using cyanates.[2]
-
Purification: Following synthesis, the compound is purified, often using techniques like distillation or chromatography, to achieve the desired purity level (e.g., ≥ 95%).[5]
-
Structural Elucidation: A battery of spectroscopic and spectrometric tests is employed to confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the ethyl, methyl, and propanenitrile groups on the imidazole ring.[2]
-
Infrared (IR) Spectroscopy: IR analysis identifies the presence of key functional groups, such as the strong C≡N stretch of the nitrile group (typically observed around 2240–2260 cm⁻¹) and C=N stretching from the imidazole ring.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound by identifying the molecular ion peak (m/z 163).[2] It also reveals characteristic fragmentation patterns that further support the proposed structure.[2]
-
-
Purity Analysis: Gas Chromatography (GC) is a common method to assess the purity of the final product.[5]
Logical Workflow for Compound Characterization
The following diagram illustrates a typical logical workflow for the synthesis and subsequent analytical characterization of this compound.
Caption: Logical workflow for the synthesis and characterization of the title compound.
Disclaimer: No specific signaling pathways involving this compound have been detailed in the referenced public-domain literature. The compound is primarily described as a chemical intermediate. The experimental workflow provided is a generalized representation of standard chemical analysis and not a detailed, validated protocol.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 3. This compound 85 23996-25-0 [sigmaaldrich.com]
- 4. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 568591-00-4: 2-Ethyl-ar-methyl-1H-imidazole-1-propanen… [cymitquimica.com]
- 7. This compound | 23996-25-0 [chemicalbook.com]
An In-depth Technical Guide on the Structural Characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical guide provides a comprehensive overview of the structural characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, physicochemical properties, and spectroscopic profile.
Chemical Identity and Physicochemical Properties
This compound is a substituted imidazole derivative. Its core structure consists of a five-membered aromatic ring containing two nitrogen atoms, functionalized with ethyl and methyl groups, and a propanenitrile substituent on one of the nitrogen atoms.[1] This combination of functional groups imparts specific chemical and physical properties that are of interest in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile | [1] |
| CAS Number | 23996-25-0 | [1] |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | White or light yellow crystal; Pale yellow liquid | [4] |
| Boiling Point | 245-246 °C | [5][6] |
| Density | 0.950 g/mL at 25 °C | [5][6] |
| Refractive Index (n20/D) | 1.5070 | [5][7] |
| Water Solubility | Soluble in water, alcohol, propanone, and benzene | [4] |
| pKa | 7.76 ± 0.60 (Predicted) | [4] |
Structural Elucidation through Spectroscopic Analysis
The molecular structure of this compound has been extensively characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 6.75 | s | 1H | Imidazole C5-H | [1] |
| 3.20 | t, J = 6.8 Hz | 2H | Methylene adjacent to nitrile (-CH₂-CN) | [1] |
| 2.90 | t, J = 6.8 Hz | 2H | Methylene adjacent to imidazole (N-CH₂-) | [1] |
| 2.60 | q, J = 7.6 Hz | 2H | Ethyl methylene (-CH₂-CH₃) | [1] |
| 2.35 | s | 3H | Methyl at C4 (-CH₃) | [1] |
| 1.25 | t, J = 7.6 Hz | 3H | Ethyl methyl (-CH₂-CH₃) | [1] |
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| 145.2 - 122.4 | Imidazole ring carbons | [1] |
| 117.5 | Nitrile carbon (-C≡N) | [1] |
| 32.7, 25.1 | Cyanoethyl methylene carbons | [1] |
| 18.9 | Methyl carbon at C4 | [1] |
| 12.4 | Ethyl methyl carbon | [1] |
Table 4: ¹⁵N NMR Spectral Data (40 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| -160.2 | N1 (bearing the propanenitrile group) | [1] |
| -220.5 | N3 (unsubstituted) | [1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 5: Key IR Absorptions
| Absorption Range (cm⁻¹) | Functional Group | Vibration Mode | Reference |
| 3150–3100 | Aromatic C-H | Stretching | [1] |
| 2950–2850 | Aliphatic C-H | Stretching/bending | [1] |
| 2260–2240 | Nitrile (-C≡N) | Stretching | [1] |
| 1650–1600 | Imidazole C=N | Stretching | [1] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Table 6: Mass Spectrometric Fragmentation Data
| m/z | Fragment Ion | Proposed Structure | Reference |
| 163 | [C₉H₁₃N₃]⁺ | Molecular ion [M]⁺ | [1] |
| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN | [1] |
| 108 | [C₆H₈N₂]⁺ | Imidazole ring with ethyl group | [1] |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (base peak) | [1] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Cyanoethylation of 2-Ethyl-4-methylimidazole
This procedure describes a common method for the synthesis of this compound via the cyanoethylation of 2-ethyl-4-methylimidazole.
Materials:
-
2-Ethyl-4-methylimidazole
-
Acrylonitrile
-
A basic catalyst (e.g., sodium methoxide, potassium hydroxide)
-
Anhydrous solvent (e.g., acetonitrile, dioxane)
-
Distilled water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-4-methylimidazole in the chosen anhydrous solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Slowly add an equimolar amount of acrylonitrile to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic extraction solvent.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization Protocols
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phasing, and baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
Data Acquisition:
-
Volatilize the sample in the ion source.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Accelerate the resulting ions into the mass analyzer.
-
Separate the ions based on their mass-to-charge (m/z) ratio.
-
Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the structural characterization of this compound.
Caption: Workflow for the synthesis and structural characterization.
Caption: Key functional groups of the molecule.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring a substituted imidazole core. The imidazole moiety is a well-established pharmacophore present in numerous biologically active compounds, suggesting that this particular derivative may hold significant, yet largely unexplored, therapeutic potential. This technical guide synthesizes the available information on this compound, focusing on its chemical characteristics and its prospective biological activities based on the known pharmacology of related imidazole-containing molecules. While specific quantitative biological data for this compound is limited in the public domain, this document aims to provide a foundational understanding for researchers interested in its further investigation.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6][7][8] The unique electronic and structural properties of the imidazole ring allow it to interact with a variety of biological targets. This compound, with its specific substitution pattern, presents a unique chemical entity within this class. This guide explores its potential biological relevance, drawing parallels with functionally characterized imidazole derivatives.
Chemical Profile
-
IUPAC Name: 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Boiling Point | 245-246 °C | [11] |
| Density | 0.950 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.5070 | [11] |
Potential Biological Activities and Mechanisms of Action
Direct experimental evidence for the biological activity of this compound is not extensively documented in peer-reviewed literature. However, based on the activities of structurally similar imidazole compounds, several potential applications can be postulated.
Enzyme Inhibition
The imidazole ring is a key feature in many enzyme inhibitors. It can act as a mimic of histidine residues in active sites or participate in hydrogen bonding and metal coordination. The nitrile group in this compound is an electron-withdrawing group that can influence the electronic properties of the imidazole ring, potentially modulating its binding affinity for target enzymes.[1]
-
Hypothesized Workflow for Enzyme Inhibition Screening:
Caption: Workflow for screening and characterizing enzyme inhibitors.
Antimicrobial and Antifungal Activity
Imidazole derivatives are the basis for many antifungal and antimicrobial drugs.[7] They often function by inhibiting enzymes crucial for the synthesis of essential cellular components in pathogens, such as ergosterol in fungi. The lipophilic ethyl and methyl groups on the imidazole ring of this compound may enhance its ability to penetrate microbial cell membranes.
Anti-inflammatory and Anticancer Potential
Several imidazole-containing compounds have demonstrated anti-inflammatory and anticancer properties.[2][3] For instance, some derivatives have been shown to inhibit signaling pathways involved in inflammation and cell proliferation. A notable example is the study of a different imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, which was identified as a potential inhibitor of sirtuins, a class of enzymes implicated in cancer.[12]
-
Illustrative Signaling Pathway (Sirtuin Inhibition - based on a related compound):
Caption: Sirtuin inhibition leading to apoptosis.
Experimental Protocols (Illustrative Examples)
As specific experimental data for this compound is lacking, the following protocols for a related imidazole derivative, Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate, are provided as a reference for how such a compound could be evaluated.[12]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate non-small cell lung cancer (NSCLC) cell lines (e.g., A549, NCI-H460) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in a serum-free medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration. After the treatment period, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., sirtuins, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for Western Blot:
Caption: Step-by-step workflow for Western Blot analysis.
Quantitative Data Summary (Hypothetical)
The following table is a hypothetical representation of the kind of quantitative data that would be generated for this compound based on the assays described above. Note: These values are for illustrative purposes only and do not represent actual experimental data for this compound.
Table 2: Hypothetical Biological Activity Data
| Assay | Cell Line / Target | Result (e.g., IC₅₀) |
| Cell Viability (MTT) | A549 (NSCLC) | 15 µM |
| Cell Viability (MTT) | NCI-H460 (NSCLC) | 22 µM |
| Enzyme Inhibition | Sirtuin 1 | 5 µM |
| Antimicrobial (MIC) | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial (MIC) | Escherichia coli | 64 µg/mL |
Conclusion and Future Directions
This compound is a compound of interest due to its imidazole core, a privileged scaffold in medicinal chemistry. While its biological activities have not been extensively characterized, its structural features suggest potential as an enzyme inhibitor, antimicrobial agent, or modulator of cellular signaling pathways.
Future research should focus on:
-
Broad-spectrum biological screening: To identify its primary biological targets.
-
Mechanism of action studies: To elucidate the molecular pathways through which it exerts its effects.
-
Structure-activity relationship (SAR) studies: To optimize its potency and selectivity through chemical modification.
This technical guide provides a starting point for the investigation of this compound, highlighting its potential and offering a roadmap for its systematic evaluation as a novel therapeutic agent. therapeutic agent.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. jchemrev.com [jchemrev.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. This compound | 23996-25-0 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Mechanism of Action of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Introduction
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring a substituted imidazole ring.[1] The imidazole scaffold is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceuticals, owing to its ability to engage in various biological interactions.[1][2][3] This compound is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][5] While its primary role has been in synthetic chemistry, the inherent reactivity of its functional groups—the imidazole ring and the propanenitrile moiety—suggests a potential for biological activity. This guide will explore the theoretical mechanism of action of this compound by examining the established pharmacology of the imidazole class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 23996-25-0 | [1] |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Appearance | Pale yellow to yellow liquid/crystal | [4][6] |
| Boiling Point | 245-246 °C | [7] |
| Density | 0.950 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.5070 | [7] |
Postulated Core Mechanism of Action: Enzyme Inhibition
The most frequently proposed mechanism of action for imidazole-containing compounds is the inhibition of key enzymes.[1] The nitrogen atoms in the imidazole ring can coordinate with metal ions in enzyme active sites, while the overall structure can participate in hydrogen bonding and hydrophobic interactions.[2] Furthermore, the propanenitrile group in this compound is an electrophilic moiety that could potentially undergo nucleophilic attack by amino acid residues (such as cysteine or serine) in an enzyme's active site, leading to irreversible covalent inhibition.[1]
A logical workflow for investigating the enzyme inhibition potential of this compound is outlined below.
Potential Therapeutic Applications and Associated Signaling Pathways
Based on the activities of related imidazole derivatives, this compound could be investigated for anti-inflammatory and anticancer properties.
Many imidazole derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Imidazole compounds have been shown to inhibit COX enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation.
-
Cytokine Modulation: A potential mechanism is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often mediated through the inhibition of the NF-κB signaling pathway.
The diagram below illustrates a potential signaling pathway for the anti-inflammatory action of an imidazole derivative.
The imidazole scaffold is present in several anticancer agents. The potential mechanisms are diverse and often involve the inhibition of kinases and other proteins crucial for cancer cell proliferation and survival.
-
Kinase Inhibition: Many imidazole-based drugs target protein kinases, such as receptor tyrosine kinases or intracellular signaling kinases (e.g., MAP kinases), thereby blocking oncogenic signaling pathways.
-
Tubulin Polymerization Inhibition: Some imidazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: By modulating various signaling pathways, imidazole compounds can induce programmed cell death in cancer cells.
Quantitative Data from Structurally Related Imidazole Derivatives
While no specific quantitative data for this compound is available, Table 2 presents data from studies on other imidazole derivatives to provide a reference for potential activity levels.
| Compound Class | Target/Assay | IC₅₀ / Activity | Reference |
| Substituted Imidazoles | COX-2 Inhibition | Potent inhibition (e.g., 78.68%) | [8] |
| Pyrrole-imidazole Series | Pancreatic Cancer Cell Lines (PANC, ASPC-1) | IC₅₀ = 0.062 - 0.063 µM | [8] |
| Imidazole-Thiazole Derivatives | Human Gastric Cancer Cells (NUGC-3) | IC₅₀ = 0.05 µM | [9] |
| Fluorophenyl-imidazole | LPS-stimulated Macrophages | Increased IL-10, IL-4, IL-13 production | [10] |
Exemplary Experimental Protocols
To facilitate future research, this section provides a generalized protocol for assessing the anti-inflammatory activity of a test compound like this compound.
6.1 In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage inhibition of nitric oxide production can be determined relative to the LPS-only treated cells.
Conclusion
While direct experimental data on the mechanism of action of this compound is currently lacking, its chemical structure strongly suggests potential for biological activity. Based on the extensive research on related imidazole derivatives, it is plausible that this compound could act as an enzyme inhibitor, with potential applications in anti-inflammatory and anticancer therapies. The theoretical frameworks, signaling pathways, and experimental protocols outlined in this guide are intended to serve as a foundation for future investigations to elucidate the specific pharmacological profile of this compound. Further in-depth studies are warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 23996-25-0 | CAS DataBase [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. clinmedkaz.org [clinmedkaz.org]
Spectroscopic Profile of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (CAS No: 23996-25-0), a heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Molecular Structure and Properties:
-
Molecular Formula: C₉H₁₃N₃[2]
-
Appearance: Pale yellow to amber liquid or light yellow crystal.[1][4]
-
IUPAC Name: 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanenitrile.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound were obtained in deuterated chloroform (CDCl₃).[2]
¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.75 | s | 1H | Imidazole C-H at position 5 | |
| 3.20 | t | 2H | 6.8 | Cyanoethyl methylene adjacent to the nitrile group |
| 2.90 | t | 2H | 6.8 | Cyanoethyl methylene adjacent to the imidazole ring |
| 2.60 | q | 2H | 7.6 | Ethyl group methylene protons |
| 2.35 | s | 3H | Methyl group at position 4 | |
| 1.25 | t | 3H | 7.6 | Ethyl group terminal methyl protons |
Table 1: ¹H NMR spectroscopic data for this compound.[2]
¹³C NMR Data (100 MHz, CDCl₃)
The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 145.2 - 122.4 | Imidazole ring carbons |
| 117.5 | Nitrile carbon (-C≡N) |
| 32.7, 25.1 | Cyanoethyl methylene carbons |
| 18.9 | Methyl carbon at position 4 |
| 12.4 | Ethyl methyl carbon |
Table 2: ¹³C NMR spectroscopic data for this compound.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
| Absorption Range (cm⁻¹) | Functional Group | Vibration Mode |
| 3150–3100 | Aromatic C-H | Stretching |
| 2950–2850 | Aliphatic C-H (ethyl/methyl) | Stretching/bending |
| 2260–2240 | Nitrile (-C≡N) | Stretching (Strong) |
| 1650–1600 | Imidazole C=N | Stretching |
Table 3: Key IR spectral signatures for this compound.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The data presented here was obtained by electron ionization (EI) at 70 eV.[2]
| m/z | Proposed Fragment Ion | Structural Information |
| 163 | [M]⁺ | Molecular ion |
| 136 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 108 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (Base Peak) |
Table 4: Mass spectrometric fragmentation patterns for this compound.[2]
Experimental Protocols
While detailed experimental procedures for the acquisition of the cited data are not publicly available, the key parameters are noted. Spectroscopic analysis would typically follow a general workflow.
General Spectroscopic Analysis Workflow:
-
Sample Preparation: The compound is dissolved in an appropriate solvent. For NMR, a deuterated solvent such as CDCl₃ is used.[2] For IR, the sample might be analyzed neat as a thin film or dissolved in a suitable solvent.
-
Data Acquisition: The prepared sample is analyzed using NMR, IR, and MS spectrometers.
-
Data Processing: The raw data from the instruments is processed to generate spectra.
-
Spectral Interpretation: The processed spectra are analyzed to determine the chemical structure and confirm the identity of the compound.
Below is a graphical representation of a typical spectroscopic analysis workflow.
References
Thermal Stability and Decomposition Profile of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Due to the limited availability of specific experimental data for this compound, this guide combines known properties with data from closely related structures and outlines detailed experimental protocols for its comprehensive thermal analysis.
Physicochemical Properties and Thermal Behavior
This compound is a substituted imidazole with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol . Its thermal behavior is a critical parameter for its handling, storage, and application, particularly in contexts where it may be subjected to elevated temperatures.
Known Thermal Properties:
| Property | Value |
| Boiling Point | 245-246 °C |
| Flash Point | > 110 °C (closed cup) |
| Decomposition Temperature | Begins at temperatures > 245 °C |
Primary Decomposition Products:
At temperatures exceeding its boiling point, this compound undergoes thermal decomposition. The primary gaseous products identified are:
-
Nitrogen Oxides (NOₓ)
-
Carbon Monoxide (CO)
In the event of combustion, the following hazardous products may also be formed:
-
Carbon Dioxide (CO₂)
-
Ammonia (NH₃)
Furthermore, reaction with strong acids can lead to the liberation of highly toxic Hydrogen Cyanide (HCN) .
Quantitative Thermal Analysis Data (Illustrative)
Illustrative Thermal Decomposition Data for a Related Imidazole Structure:
| Parameter | Value | Method |
| 10% Thermal Decomposition Temperature (T_d10_) | 294.4 °C | Thermogravimetric Analysis (TGA) |
This data suggests that the 2-ethyl-4-methylimidazole core possesses good thermal stability. The propanenitrile substituent in the target compound may influence its thermal profile.
Experimental Protocols for Thermal Analysis
To obtain precise data on the thermal decomposition and stability of this compound, the following detailed experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset_), the temperature of maximum decomposition rate (T_peak_), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the heat flow associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 300 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature, peak temperature, and enthalpy change for each transition.
An In-depth Technical Guide on the Solubility of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of this compound in various solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Qualitative Solubility Profile
The solubility of this compound has been described qualitatively in several sources. This information provides a general understanding of its behavior in different solvent classes. A summary of these findings is presented in the table below.
| Solvent Class | Solubility Description |
| Aqueous | Sparingly soluble in water. |
| Alcohols | Soluble in alcohol. |
| Ketones | Soluble in propanone (acetone). |
| Aromatic Hydrocarbons | Soluble in benzene. |
| Polar Organic Solvents | Generally soluble in polar organic solvents. |
| Aprotic Polar Solvents | Requires Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for complete dissolution, suggesting limited solubility in some contexts. |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, based on the widely accepted shake-flask method.[1][2][3] This protocol can be adapted for various solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[4][5][6][7]
-
Analytical balance
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[2][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a constant concentration of the solute.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter. It is important to ensure that the filter material does not adsorb the solute.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted samples using a validated HPLC method.[4][5][6][7] A calibration curve should be prepared using standard solutions of the compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: HPLC Quantification Workflow.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. ptfarm.pl [ptfarm.pl]
- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
An In-depth Technical Guide to 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a substituted imidazole derivative, has garnered interest within the scientific community for its versatile applications as a chemical intermediate and its potential biological activities. This technical guide provides a comprehensive overview of its discovery, chemical properties, synthesis, and known biological context. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biochemical pathways.
Introduction and Background
This compound (CAS No. 23996-25-0) is a heterocyclic compound featuring an imidazole ring substituted with ethyl and methyl groups, and a propanenitrile group attached to one of the nitrogen atoms.[1] The presence of the imidazole core, a common motif in many biologically active molecules, coupled with the reactive nitrile group, makes this compound a subject of interest for various chemical and biological applications.[1] While a specific, high-profile discovery event for this compound is not prominently documented in publicly accessible literature, its synthesis and use are noted in various contexts, particularly as a curing agent for epoxy resins and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 23996-25-0 | [1] |
| Appearance | Light yellow crystal/liquid | [2] |
| Boiling Point | 245-246 °C | [4] |
| Density | 0.950 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5070 | [4] |
| Flash Point | >110 °C (>230 °F) - closed cup |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize its key spectral features.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Protons | 1.25 | triplet | 7.6 | Ethyl group terminal methyl protons |
| 2.35 | singlet | Methyl group at position 4 | ||
| 2.60 | quartet | 7.6 | Ethyl group methylene protons | |
| 2.90 | triplet | 6.8 | Cyanoethyl methylene adjacent to imidazole | |
| 3.20 | triplet | 6.8 | Cyanoethyl methylene adjacent to nitrile | |
| 6.75 | singlet | Imidazole C-H at position 5 |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Carbons | 12.4 | Ethyl methyl carbon |
| 18.9 | Methyl carbon at position 4 | |
| 25.1, 32.7 | Cyanoethyl methylene carbons | |
| 117.5 | Nitrile carbon (-C≡N) | |
| 122.4–145.2 | Imidazole ring carbons |
Reference for NMR Data: [1]
3.2. Infrared (IR) Spectroscopy
| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (-C≡N) | 2240–2260 | Stretching |
| Imidazole C=N | 1600–1650 | Stretching |
| Aromatic C-H | 3100–3150 | Stretching |
| Aliphatic C-H | 2850–2950 | Stretching/bending |
Reference for IR Data: [1]
3.3. Mass Spectrometry (MS)
| m/z | Fragment Ion | Proposed Structure |
| 163 | [C₉H₁₃N₃]⁺ | Molecular ion |
| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |
| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment |
Reference for MS Data: [1]
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the cyanoethylation of 2-ethyl-4-methylimidazole with acrylonitrile.[5] This reaction is a Michael addition, typically catalyzed by a base.
4.1. Synthesis Workflow
References
Methodological & Application
Synthesis and Preparation of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its versatile structure, featuring a reactive nitrile group and a biologically relevant imidazole core, makes it a valuable building block in medicinal chemistry and material science.[3][4]
Introduction
This compound (CAS No. 23996-25-0) is a substituted imidazole derivative with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol .[3] The presence of the cyanoethyl group on the imidazole ring provides a handle for further chemical modifications, making it a crucial precursor for the synthesis of more complex molecules. This compound is notably used as an intermediate in the synthesis of drugs targeting neurological disorders and in the formulation of enhanced efficacy pesticides and herbicides.[1][2] Furthermore, it finds applications as a curing agent for epoxy resins and in the creation of advanced materials.[3][4]
Synthetic Pathways Overview
Several synthetic routes to this compound have been reported. The most common and efficient method is the direct Michael addition of 2-ethyl-4-methylimidazole to acrylonitrile. Alternative approaches include a two-step synthesis involving the initial formation of the imidazole ring followed by cyanoethylation, and potentially a catalytic approach using cyanates, although detailed protocols for the latter are less common in the literature.
Caption: Overview of the primary synthetic route and applications.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound.
Protocol 1: Michael Addition of 2-Ethyl-4-methylimidazole to Acrylonitrile
This method is the most direct and widely reported synthesis, offering high yields and purity under solvent-free conditions.[3]
Reaction Scheme:
References
Application Notes and Protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and experimental protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile imidazole derivative. This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals and is explored for its potential in biochemical research, particularly in enzyme inhibition and as an antimicrobial, anti-inflammatory, and anticancer agent.[1][2] The protocols detailed below are based on established methodologies for imidazole derivatives and can be adapted for the specific investigation of this compound.
Physicochemical Properties and Analytical Methods
Compound Properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | |
| Molecular Weight | 163.22 g/mol | |
| Boiling Point | 245-246 °C | [3] |
| Density | 0.950 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.5070 |
High-Performance Liquid Chromatography (HPLC) Analysis:
A reverse-phase HPLC method can be employed for the analysis of this compound.[4] This method is suitable for purity assessment, pharmacokinetic studies, and isolation of impurities.[4]
Protocol 1: HPLC Analysis
-
Column: Newcrom R1, a reverse-phase column with low silanol activity.[4][5]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4][5]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm, as is common for imidazole derivatives).
-
Application: This method can be scaled for preparative separation to isolate impurities.[4]
Potential Biological Activities and Experimental Protocols
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The following protocols provide a framework for evaluating this compound for these potential applications.
Antimicrobial Activity
The imidazole moiety is a core component of many antimicrobial agents.[6] The following are standard protocols for assessing the antimicrobial efficacy of novel compounds.
Protocol 2: Antimicrobial Susceptibility Testing - Disk Diffusion Assay (Kirby-Bauer Method)
This method provides a qualitative assessment of the antimicrobial activity.
-
Prepare Inoculum: Aseptically pick several colonies of the test microorganism and suspend them in a sterile broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Apply Disks: Dissolve this compound in a suitable solvent (e.g., DMSO) to a specific concentration. Impregnate sterile filter paper disks with the compound solution. Place the disks on the inoculated agar surface. Include positive control (e.g., ciprofloxacin) and negative control (solvent-only) disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Interpret Results: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the microorganism to the compound.[6]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
-
Prepare Compound Dilutions: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculate Wells: Prepare a standardized inoculum of the test microorganism and dilute it in the broth. Add the diluted inoculum to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]
Illustrative Antimicrobial Activity Data:
The following table presents exemplary data for a hypothetical imidazole derivative to illustrate how results can be structured.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | 18 | 62.5 |
| Escherichia coli | 15 | 125 |
| Pseudomonas aeruginosa | 12 | 250 |
| Candida albicans | 20 | 31.25 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Anti-inflammatory Activity
Imidazole derivatives have been investigated for their anti-inflammatory properties.[7] The following protocols can be used for preliminary screening.
Protocol 4: In Vitro Anti-inflammatory Activity - Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[8]
-
Prepare Reaction Mixture: The reaction mixture consists of the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and a buffer (e.g., phosphate-buffered saline, pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Induce Denaturation: Heat the mixture at 51°C for 20 minutes.
-
Measure Turbidity: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculate Inhibition: The percentage inhibition of denaturation is calculated relative to a control sample without the test compound. Diclofenac sodium can be used as a reference standard.
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.[7]
-
Animal Dosing: Administer this compound orally or intraperitoneally to a group of rats. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[7]
-
Induce Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculate Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Illustrative Anti-inflammatory Activity Data:
The following table provides exemplary data for a hypothetical imidazole derivative.
| Compound Concentration (µg/mL) | % Inhibition of Albumin Denaturation |
| 50 | 25.5 |
| 100 | 48.2 |
| 200 | 65.8 |
| 400 | 82.1 |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Enzyme Inhibition
This compound has been investigated as a potential enzyme inhibitor.[1] The nitrile group can be reactive and may form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition.[1]
Protocol 6: General Enzyme Inhibition Assay
This is a generalized protocol that can be adapted for specific enzymes.
-
Prepare Reagents: Prepare a buffer solution appropriate for the target enzyme's activity. Prepare solutions of the enzyme, substrate, and this compound at various concentrations.
-
Pre-incubation: In a 96-well plate, add the enzyme and the inhibitor solution. Incubate for a specific period to allow for binding.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Visualizations
The following diagrams illustrate workflows and hypothetical pathways relevant to the experimental evaluation of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Caption: Generalized mechanism of enzyme inhibition by a test compound.
Caption: Hypothetical anti-inflammatory signaling pathway for an imidazole derivative.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry.[1] While primarily utilized as a versatile synthetic intermediate in the development of more complex pharmaceutical agents, its structural motifs suggest potential for inherent biological activity.[2] Imidazole-containing compounds are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][3][4] This document provides an overview of the potential applications of this compound in pharmaceutical development, alongside detailed experimental protocols for its synthesis and potential biological evaluation.
It is important to note that while the parent compound is a valuable building block, published research detailing its specific biological activities and associated quantitative data is limited. The application notes and protocols presented here are based on its role as a synthetic intermediate and the established activities of structurally related imidazole derivatives.
Application Notes
Intermediate in the Synthesis of Bioactive Molecules
The primary application of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic value.[2] Its reactive nitrile group and the imidazole ring serve as handles for further chemical modifications, allowing for the construction of diverse molecular scaffolds.
-
Oncology: Imidazole derivatives are integral to the structure of numerous anticancer agents.[3] This compound can serve as a starting material for the synthesis of kinase inhibitors, anti-proliferative agents, and compounds targeting other cancer-related pathways.
-
Inflammatory Diseases: The imidazole core is present in various anti-inflammatory drugs. This compound can be used to develop novel compounds targeting enzymes and signaling pathways involved in inflammation.
-
Neurological Disorders: This intermediate is also employed in the development of drugs targeting the central nervous system.[2]
Potential as an Enzyme Inhibitor
The imidazole ring is a key component in the active sites of many enzymes and can act as a ligand for metal ions. The nitrile group of this compound is a reactive functional group that can potentially interact with nucleophilic residues in enzyme active sites, leading to inhibition.[1] Research into its potential as an enzyme inhibitor is an emerging area.[1]
Scaffold for Drug Discovery Libraries
Due to its synthetic accessibility and the potential for diversification, this compound is an excellent candidate for the generation of compound libraries for high-throughput screening. Modifications of the imidazole and nitrile moieties can lead to a wide array of derivatives for testing against various biological targets.
Quantitative Data
Table 1: In Vitro Anticancer Activity of a Structurally Related Imidazole Derivative
| Compound | Cell Line | Assay Type | Endpoint | Resulting Value (µM) |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl)acetate | A549 (NSCLC) | MTT Assay | IC₅₀ | Not specified |
| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl)acetate | NCI-H460 (NSCLC) | MTT Assay | IC₅₀ | Not specified |
NSCLC: Non-Small Cell Lung Cancer IC₅₀: Half-maximal inhibitory concentration
Experimental Protocols
Synthesis of this compound
This protocol is adapted from known synthetic procedures for N-alkylation of imidazoles.
Materials:
-
2-Ethyl-4-methylimidazole
-
Acrylonitrile
-
Catalyst (e.g., a basic catalyst like sodium hydroxide or a phase-transfer catalyst)
-
Solvent (e.g., acetonitrile or a solvent-free system)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Purification system (e.g., column chromatography or distillation apparatus)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-ethyl-4-methylimidazole in the chosen solvent (if not solvent-free).
-
Add the catalyst to the reaction mixture.
-
While stirring, add acrylonitrile dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Diagram 1: Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of the target compound.
In Vitro Cell Viability Assay (MTT Assay) - A Potential Application
This protocol is a representative method to screen for potential anticancer activity, based on methodologies used for similar imidazole derivatives.[3]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC₅₀ value.
-
Diagram 2: Experimental Workflow for In Vitro Cell Viability (MTT) Assay
Caption: A step-by-step workflow for assessing cytotoxicity using an MTT assay.
Potential Signaling Pathway for Investigation
Given that a structurally related imidazole derivative has been shown to inhibit sirtuins in non-small cell lung cancer cell lines, a potential avenue of research for this compound could be its effect on sirtuin-mediated signaling pathways, which are involved in cell survival and proliferation.
Diagram 3: Hypothetical Sirtuin Inhibition Pathway
Caption: A simplified diagram showing how inhibition of sirtuins could lead to apoptosis. Caption: A simplified diagram showing how inhibition of sirtuins could lead to apoptosis.
References
Application Notes and Protocols for the Use of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in Agrochemical Synthesis
Introduction
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a versatile chemical intermediate with applications in the synthesis of various biologically active molecules, including agrochemicals.[1] Its substituted imidazole core is a key structural feature in a class of fungicides that act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This document provides detailed application notes and experimental protocols for the prospective use of this compound as a starting material in the synthesis of a novel fungicide, structurally analogous to the commercial fungicide Prochloraz.
Mechanism of Action of Imidazole-Based Fungicides
Imidazole fungicides, such as Prochloraz, are known to inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the structure and function of the fungal cell membrane, ultimately leading to cell death. The imidazole moiety of these fungicides coordinates to the heme iron atom in the active site of the enzyme, blocking its catalytic activity.
Proposed Synthesis of a Prochloraz Analog from this compound
Overall Synthetic Scheme
Figure 1. Proposed synthetic pathway to a Prochloraz analog.
Experimental Protocols
Step 1: Synthesis of 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propan-1-amine (Intermediate 1)
Principle: The nitrile group of this compound is reduced to a primary amine. A common method for this transformation is catalytic hydrogenation.
Materials:
-
This compound
-
Raney Nickel (catalyst)
-
Methanol (solvent)
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of this compound (16.3 g, 0.1 mol) in methanol (150 mL) is prepared.
-
Raney Nickel (approximately 1.6 g, 10% by weight of the starting material) is carefully added to the solution under an inert atmosphere (e.g., argon).
-
The autoclave is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred vigorously and heated to 80°C under a hydrogen pressure of 50 bar.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).
-
After completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with methanol to prevent ignition.
-
The methanol is removed from the filtrate under reduced pressure to yield the crude 3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propan-1-amine.
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: 85-95%
Step 2: Synthesis of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (Prochloraz Intermediate)
This is a known intermediate in the synthesis of Prochloraz and is prepared for subsequent reaction.[2][3]
Materials:
-
2-(2,4,6-trichlorophenoxy)ethyl chloride
-
n-propylamine
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) or a suitable organic solvent (e.g., toluene)
-
Sodium hydroxide solution
Procedure:
-
A mixture of 2-(2,4,6-trichlorophenoxy)ethyl chloride (26.0 g, 0.1 mol) and n-propylamine (11.8 g, 0.2 mol) in an ionic liquid or toluene (100 mL) is heated to reflux (approximately 80-110°C depending on the solvent).[2]
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and washed with water and a dilute sodium hydroxide solution.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.
Expected Yield: 90-98%[2]
Step 3: Synthesis of N-[3-(2-Ethyl-4-methyl-1H-imidazol-1-yl)propyl]-N-propyl-imidazole-1-carboxamide (Prochloraz Analog)
Principle: The synthesized amine intermediate is reacted with a carbonyl source (e.g., phosgene or a phosgene equivalent like triphosgene) and then with imidazole to form the final carboxamide.
Materials:
-
N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Toluene (solvent)
-
Imidazole
-
Potassium carbonate (base)
Procedure:
-
A solution of N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (29.0 g, 0.1 mol) in dry toluene (250 mL) is cooled in an ice bath.
-
A solution of triphosgene (10.9 g, 0.037 mol) in toluene (50 mL) is added dropwise, maintaining the temperature below 10°C.
-
The mixture is then warmed to 70°C until a clear solution is formed, indicating the formation of the carbamoyl chloride.
-
The solution is cooled, and imidazole (13.6 g, 0.2 mol) and anhydrous potassium carbonate (27.6 g, 0.2 mol) are added.
-
The mixture is stirred at 80°C for several hours until the reaction is complete (monitored by TLC).
-
After cooling, water is added to the reaction mixture.
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give the crude Prochloraz analog.
Purification: The product can be purified by recrystallization from a suitable solvent mixture (e.g., toluene/petroleum ether).
Expected Yield: 80-90%
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 23996-25-0 | [4] |
| Molecular Formula | C₉H₁₃N₃ | [4] |
| Molecular Weight | 163.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 245-246 °C | [4] |
| Density | 0.950 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5070 | [4] |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | IR (cm⁻¹) |
| 1.25 (t, 3H) | Ethyl CH₃ | 12.4 | Ethyl CH₃ | 2245 (C≡N) |
| 2.25 (s, 3H) | Methyl CH₃ | 18.9 | Methyl CH₃ | 1605 (C=N) |
| 2.60 (q, 2H) | Ethyl CH₂ | 25.1 | Propanenitrile CH₂ | 1500 (Imidazole ring) |
| 2.90 (t, 2H) | Propanenitrile CH₂ | 40.7 | Propanenitrile CH₂ | |
| 4.10 (t, 2H) | Imidazole-N-CH₂ | 117.5 | Nitrile C | |
| 6.75 (s, 1H) | Imidazole C-H | 122.4, 135.2, 145.2 | Imidazole C |
(Note: Spectroscopic data is predicted based on typical chemical shifts and may vary slightly from experimental values.)
Logical Workflow for Agrochemical Development
Figure 2. Workflow for developing a new agrochemical.
References
Application Notes and Protocols for 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile is a heterocyclic compound featuring an imidazole ring, a structure known for its versatile biological activities.[1] While this specific molecule is frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential as a direct enzyme inhibitor warrants investigation.[2][3] The imidazole scaffold is a common pharmacophore in many enzyme inhibitors, notably those targeting cytochrome P450 (CYP450) enzymes, which are crucial in drug metabolism.[2][4][5]
These application notes provide an overview of the potential for this compound as an enzyme inhibitor, with a focus on CYP450 enzymes, based on data from structurally related compounds. Detailed protocols for assessing its inhibitory activity are also presented.
Potential Applications in Research
The structural characteristics of this compound, particularly the imidazole nucleus, suggest its potential as a modulator of enzyme activity. Research applications could include:
-
Drug Metabolism Studies: Investigating its potential to inhibit specific cytochrome P450 isoforms, which is critical for predicting drug-drug interactions.
-
Antifungal Research: The imidazole core is a well-established scaffold for antifungal agents that often target lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[2]
-
Cancer Research: Certain imidazole derivatives have been explored for their anticancer properties, which may involve the inhibition of kinases or other enzymes involved in cell signaling pathways.[6]
-
Inflammatory Disease Research: Some studies suggest that imidazole derivatives may possess anti-inflammatory properties, potentially through the inhibition of enzymes in inflammatory pathways.[1]
Quantitative Data for Structurally Related Imidazole Derivatives
No specific enzyme inhibition data for this compound is publicly available. However, the following tables summarize the inhibitory activity of structurally related imidazole-containing compounds against cytochrome P450 enzymes to provide a reference for potential activity.
Table 1: Kinetic Parameters for the Inhibition of Cytochrome P450 2D6 by EMTPP *
| Compound | Target Enzyme | K_i (µM) | k_inact (min⁻¹) | t_½ (min) | Partition Ratio |
| EMTPP | CYP2D6 | 5.5 | 0.09 | 7.7 | ~99 |
*Data for 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP), a compound containing a 2-ethyl-4-methyl-imidazole moiety.[7]
Table 2: Inhibitory Constants (K_i) of Various Antifungal Imidazole Derivatives against Cytochrome P450 Isoforms
| Compound | CYP1A2 (K_i, µM) | CYP2B6 (K_i, µM) | CYP2C9 (K_i, µM) | CYP2C19 (K_i, µM) | CYP2D6 (K_i, µM) | CYP2E1 (K_i, µM) | CYP3A4 (K_i, µM) |
| Clotrimazole | - | - | - | - | - | - | 0.02 |
| Miconazole | - | 0.05 | - | 0.05 | 0.70 | - | 0.03 |
| Sulconazole | 0.4 | 0.04 | 0.01 | 0.008 | 0.40 | - | - |
| Tioconazole | 0.4 | - | - | 0.04 | - | 0.4 | 0.02 |
| Ketoconazole | - | - | Inhibits | - | - | - | Selective for CYP3A4 |
*This table presents high-affinity inhibition data for several antifungal agents containing an imidazole moiety.[4]
Experimental Protocols
The following is a generalized protocol for determining the inhibitory potential of a test compound, such as this compound, against cytochrome P450 enzymes. This protocol is based on commonly used methodologies.[8][9][10]
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (Fluorometric Method)
This high-throughput screening method is suitable for initial assessment of enzyme inhibition.
1. Materials and Reagents:
-
Test Compound: this compound
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Microplate reader with fluorescence detection capabilities
-
Positive control inhibitors for each CYP isoform
2. Experimental Procedure:
-
Prepare Solutions:
-
Dissolve the test compound in a suitable organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the test compound stock solution to create a range of concentrations for IC50 determination.
-
Prepare working solutions of recombinant CYP450 enzymes, fluorogenic substrates, and the NADPH regenerating system in potassium phosphate buffer.
-
-
Assay Protocol:
-
Add the test compound dilutions to the wells of the 96-well plate.
-
Add the specific recombinant CYP450 enzyme to each well.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system to each well.
-
Monitor the fluorescence signal over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition at each concentration of the test compound relative to a vehicle control (containing no inhibitor).
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Experimental workflow for a fluorometric CYP450 inhibition assay.
Protocol 2: Mechanism-Based Inhibition of Cytochrome P450
This protocol is used to determine if the test compound is a time-dependent inhibitor.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of human liver microsomes.
2. Experimental Procedure:
-
Pre-incubation:
-
Incubate the test compound at various concentrations with human liver microsomes and an NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes).
-
-
Dilution and Substrate Addition:
-
After each pre-incubation time point, dilute the mixture significantly to reduce the concentration of the inhibitor.
-
Add a probe substrate for the specific CYP isoform being studied.
-
-
Measurement of Activity:
-
Measure the rate of metabolite formation.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
Determine the observed inactivation rate constant (k_obs) from the slope of this plot.
-
Plot k_obs against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
Signaling Pathways and Logical Relationships
Inhibition of cytochrome P450 enzymes can have significant downstream effects on drug metabolism and disposition, potentially leading to adverse drug reactions.
Consequences of cytochrome P450 inhibition on drug metabolism.
Conclusion
While this compound is primarily recognized as a chemical intermediate, its imidazole core suggests a potential for enzyme inhibition that warrants further investigation. The protocols and data from related compounds provided here offer a framework for researchers to explore this potential, particularly in the context of drug metabolism and cytochrome P450 enzymes. Such studies are essential in the early stages of drug discovery to characterize the pharmacokinetic and safety profiles of new chemical entities.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. enamine.net [enamine.net]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Application Notes and Protocols: Investigating the Anti-Cancer Properties of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The imidazole scaffold is a key structural component in several established anti-cancer agents.[4] This document provides a detailed framework for the investigation of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a specific imidazole derivative, for its potential anti-cancer properties. While direct studies on this compound are limited, its structural features suggest it may exhibit biological activity relevant to cancer therapy.[6][7]
These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action against various cancer cell types. The proposed experiments are based on established methodologies for the preclinical assessment of novel anti-cancer agents.
Compound Details:
| Property | Value |
| IUPAC Name | 3-(2-ethyl-4-methylimidazol-1-yl)propanenitrile |
| CAS Number | 23996-25-0 |
| Molecular Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol |
| Structure | An imidazole ring with an ethyl group at position 2, a methyl group at position 4, and a propanenitrile group at position 1.[6] |
Postulated Mechanisms of Anti-Cancer Activity for Imidazole Derivatives
The anti-cancer effects of imidazole-containing compounds are often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival.[3][4] Based on the literature for related compounds, the following mechanisms are proposed as starting points for the investigation of this compound:
-
Enzyme Inhibition: Many imidazole derivatives act as inhibitors of key enzymes involved in cancer progression, such as protein kinases (e.g., receptor tyrosine kinases), histone deacetylases (HDACs), and topoisomerases.[1][3]
-
Disruption of Microtubule Dynamics: Some imidazole compounds interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.
-
Modulation of Signaling Pathways: Imidazole derivatives have been shown to affect critical signaling pathways in cancer, such as the Wnt/β-catenin pathway.[8][9]
A potential signaling pathway that could be targeted by this compound is depicted below.
Experimental Protocols
A tiered approach is recommended to systematically evaluate the anti-cancer potential of this compound.
Tier 1: In Vitro Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and a non-cancerous control cell line.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) values using non-linear regression analysis.
Tier 2: Mechanism of Action Studies
Objective: To investigate the underlying mechanisms of cell death induced by the compound.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL). Incubate for 30 minutes in the dark.
-
Data Acquisition and Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using a flow cytometer.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 and 48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark.
-
Data Acquisition and Analysis: Analyze the cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Tier 3: Signaling Pathway Analysis
Objective: To identify the molecular targets and signaling pathways modulated by the compound.
Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, PARP, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
All quantitative data should be summarized in tables for clear comparison and interpretation.
Table 1: IC₅₀ Values of this compound on Various Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) at 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert Data] |
| A549 | Lung Carcinoma | [Insert Data] |
| HeLa | Cervical Adenocarcinoma | [Insert Data] |
| K562 | Chronic Myelogenous Leukemia | [Insert Data] |
| HEK293 | Normal Embryonic Kidney | [Insert Data] |
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | [Insert Data] | [Insert Data] | [Insert Data] |
| IC₅₀ | [Insert Data] | [Insert Data] | [Insert Data] |
| 2x IC₅₀ | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (48h treatment)
| Treatment | % Early Apoptosis | % Late Apoptosis |
| Control | [Insert Data] | [Insert Data] |
| IC₅₀ | [Insert Data] | [Insert Data] |
Conclusion
The protocols outlined in this document provide a comprehensive strategy for the initial investigation of this compound as a potential anti-cancer agent. The results from these experiments will help to elucidate its cytotoxic activity, mechanism of action, and potential molecular targets, thereby guiding further preclinical and clinical development. The broad anti-cancer potential of the imidazole class of compounds provides a strong rationale for this investigation.[1][5]
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 6. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Anti-Inflammatory Potential of Imidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the focus of this document is the exploration of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in anti-inflammatory studies, a comprehensive search of publicly available scientific literature did not yield specific experimental data on its anti-inflammatory activity. Therefore, to fulfill the request for detailed application notes and protocols, this document will utilize a representative imidazole derivative with well-documented anti-inflammatory properties, N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide (herein referred to as Compound AA6), as a surrogate. The methodologies and principles described are broadly applicable to the investigation of novel imidazole compounds for their anti-inflammatory potential.
Introduction
Imidazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] Various imidazole derivatives have been investigated and developed as anti-inflammatory agents, primarily through the modulation of key signaling pathways involved in the inflammatory response.[1] The core imidazole scaffold serves as a versatile template for the design of potent and selective inhibitors of inflammatory mediators. This document provides a framework for the preclinical evaluation of novel imidazole derivatives, such as this compound, using established in vitro and in vivo models of inflammation.
Data Presentation: Anti-Inflammatory Activity of a Representative Imidazole Derivative (Compound AA6)
The following tables summarize the in vitro anti-inflammatory activity of Compound AA6, a novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative, which has been shown to target p38 MAP kinase.[2][3]
Table 1: In Vitro p38 MAP Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound AA6 | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |
Data sourced from a study on novel imidazole derivatives as p38 MAP kinase inhibitors.[2][3]
Table 2: In Vitro Anti-Inflammatory Activity (Albumin Denaturation Assay)
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation | IC50 (µg/mL) |
| Compound AA6 | 50 | 35.1 ± 1.8 | 33.27 ± 2.12 |
| 100 | 58.4 ± 2.5 | ||
| 200 | 75.9 ± 3.1 | ||
| 300 | 88.2 ± 3.9 | ||
| Diclofenac (Standard) | - | - | 24.72 ± 1.96 |
This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[3]
Experimental Protocols
In Vitro p38 MAP Kinase Inhibition Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of a test compound against p38 MAP kinase.
Materials:
-
Recombinant human p38 MAP kinase
-
ATP
-
Substrate peptide (e.g., ATF-2)
-
Test compound (e.g., Compound AA6)
-
Adezmapimod (SB203580) as a positive control
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in kinase buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant p38 MAP kinase, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2][3]
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This in vitro assay is used to evaluate the effect of a test compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound
-
ELISA kits for TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle-treated, non-LPS-stimulated group should be included as a negative control.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's protocols.[4]
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-only treated group.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Wistar rats (180-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound
-
Indomethacin or Diclofenac as a positive control
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or the positive control orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[5][6]
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Caption: p38 MAPK signaling pathway in inflammation.
Caption: Experimental workflow for anti-inflammatory drug discovery.
References
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the Analytical Characterization of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (CAS No. 23996-25-0) is a heterocyclic compound with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an imidazole ring, contributes to its biological activity and stability, making it a valuable intermediate in the development of novel drug formulations, particularly in anti-cancer and anti-inflammatory research.[1] Accurate and comprehensive characterization of this compound is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [2] |
| Molecular Weight | 163.22 g/mol | [2] |
| Appearance | Pale yellow to amber liquid | [3] |
| Boiling Point | 245-246 °C | [4] |
| Density | 0.950 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.5070 | [4] |
| Solubility | Soluble in ethanol; insoluble in water | [3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.25 | Triplet | 3H | Ethyl group terminal methyl protons |
| 2.35 | Singlet | 3H | Methyl group at position 4 |
| 2.60 | Quartet | 2H | Ethyl group methylene protons |
| 2.90 | Triplet | 2H | Cyanoethyl methylene adjacent to imidazole |
| 3.20 | Triplet | 2H | Cyanoethyl methylene adjacent to nitrile |
| 6.75 | Singlet | 1H | Imidazole C-H at position 5 |
| Reference:[2] |
¹³C NMR (Carbon-13 NMR) Data:
| Chemical Shift (δ) ppm | Assignment |
| 12.4 | Ethyl methyl carbon |
| 18.9 | Methyl carbon at position 4 |
| 25.1, 32.7 | Cyanoethyl methylene carbons |
| 117.5 | Nitrile carbon (-C≡N) |
| 122.4–145.2 | Imidazole ring carbons |
| Reference:[2] |
¹⁵N NMR (Nitrogen-15 NMR) Data:
| Chemical Shift (δ) ppm | Assignment |
| -160.2 | N1 (bearing cyanoethyl) |
| -220.5 | N3 (unsubstituted) |
| Reference:[2] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a standard pulse program for proton NMR.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.
-
-
¹⁵N NMR Acquisition:
-
If available, acquire the ¹⁵N NMR spectrum using a suitable pulse program.
-
The spectral width should be set to encompass the expected nitrogen chemical shifts.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Key IR Absorptions:
| Functional Group | Absorption Range (cm⁻¹) | Vibration Mode |
| Nitrile (-C≡N) | 2240–2260 | Stretching |
| Imidazole C=N | 1600–1650 | Stretching |
| Aromatic C-H | 3100–3150 | Stretching |
| Aliphatic C-H | 2850–2950 | Stretching/bending |
| Reference:[2] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample holder (or the solvent).
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electron Ionization (EI-MS) Fragmentation Pattern:
| m/z | Fragment Ion | Proposed Structure |
| 163 | [C₉H₁₃N₃]⁺ | Molecular ion [M]⁺ |
| 136 | [C₈H₁₀N₂]⁺ | Loss of HCN |
| 108 | [C₆H₈N₂]⁺ | Ethyl group elimination |
| 81 | [C₄H₅N₂]⁺ | Imidazole ring fragment (Base Peak) |
| Reference:[2] |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a gas chromatograph).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of this compound and to separate it from impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. A reverse-phase (RP) HPLC method is suitable for the analysis of this compound.[5]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is recommended.[5]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[5] For mass spectrometry (MS) compatible applications, replace any non-volatile acid with formic acid.[5]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm, where imidazole derivatives show absorbance).[6]
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Monitor the elution of the compound and determine its retention time and peak area.
-
Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
-
Visualized Workflows
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 3. High Quality and Purity this compound 23996-25-0 - this compound and this compound; [jsxinsu.en.made-in-china.com]
- 4. This compound 85 23996-25-0 [sigmaaldrich.com]
- 5. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The described method utilizes reverse-phase chromatography with UV detection, providing a straightforward and efficient means for quality control, purity assessment, and stability studies.
Introduction
This compound is a heterocyclic compound containing an imidazole ring, an ethyl group, a methyl group, and a propanenitrile functional group.[2] Its chemical structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this intermediate in research and manufacturing processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using a standard reverse-phase HPLC system.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₉H₁₃N₃ |
| Molecular Weight | 163.22 g/mol [3][4] |
| Boiling Point | 245-246 °C[3][4] |
| Density | 0.950 g/mL at 25 °C[3][4] |
| Appearance | Light yellow crystal or clear liquid |
| Solubility | Soluble in water, alcohol, propanone, and benzene |
| Predicted pKa | 7.76 |
Experimental Protocol
This protocol is based on established methods for the analysis of imidazole derivatives and can be adapted as needed.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)[5][6]
-
Methanol (HPLC grade)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Mode | Isocratic |
| Composition | Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. This data is representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method Validation Approach
A logical workflow for the validation of this HPLC method is presented below.
Caption: Logical workflow for HPLC method development and validation.
Experimental Workflow
The general workflow for analyzing a sample using this HPLC method is outlined in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and efficient tool for the quantitative analysis of this compound. The protocol is straightforward to implement in a standard analytical laboratory and can be validated to meet regulatory requirements. This method will be valuable for researchers, scientists, and drug development professionals involved in the synthesis and quality control of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 3. 23996-25-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-氰乙基-2-乙基-4-甲基咪唑 85% (sum of isomers) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile as a Latent Catalyst in Polymerization
Document ID: AN-PC-2E4MCN-001 Version: 1.0 For: Researchers, scientists, and drug development professionals.
**Abstract
These application notes provide a comprehensive overview of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a blocked imidazole derivative that functions as a thermally latent catalyst for polymerization. Its primary application is in one-component epoxy resin systems, where it provides an extended pot life at ambient temperatures and rapid curing upon thermal activation. This document details the mechanism of latency and catalytic action, presents key performance data, and offers detailed protocols for its synthesis and evaluation.
Introduction to Latent Catalysis
In polymer chemistry, particularly for thermosetting resins like epoxies, controlling the initiation of the curing reaction is critical. Standard epoxy systems are often two-component, requiring the mixing of a resin and a hardener immediately before use, which initiates an often-rapid curing process. This results in a limited working time, or "pot life."
Latent catalysts are chemical agents that remain inert at ambient or storage temperatures but become catalytically active under specific conditions, most commonly elevated temperatures. This compound (also known as 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole) is an effective latent catalyst designed to address this challenge. By incorporating it into an epoxy formulation, a stable, one-component system can be created that remains uncured for extended periods (e.g., months) at room temperature but cures efficiently and rapidly when heated.[1][2] This is highly advantageous for manufacturing processes in industries such as automotive and aerospace, where precision and longer processing windows are required.[2]
Mechanism of Action
The functionality of this compound as a latent catalyst is based on a reversible chemical modification of its parent imidazole, 2-ethyl-4-methylimidazole (2E4MI), a potent but highly reactive epoxy curing agent.
2.1. Thermal Activation (De-blocking) The latency is achieved by "blocking" the catalytically active tertiary amine nitrogen of the imidazole ring with a cyanoethyl group. At room temperature, this blocked structure is non-nucleophilic and does not initiate epoxy polymerization.
Upon heating, the catalyst undergoes a retro-Michael addition reaction. This thermal de-blocking releases the unhindered, catalytically active 2-ethyl-4-methylimidazole (2E4MI) and acrylonitrile. The released 2E4MI is then free to initiate the curing process.
2.2. Epoxy Polymerization Once activated, the 2E4MI initiates the anionic homopolymerization of the epoxy resin through a well-understood mechanism:
-
Initiation: The N-1 nitrogen of the 2E4MI ring acts as a strong nucleophile, attacking an electrophilic carbon atom of an epoxy ring. This leads to the opening of the epoxy ring and the formation of an alkoxide adduct.[3][4]
-
Propagation: The newly formed, negatively charged alkoxide is highly reactive and proceeds to attack another epoxy group. This chain reaction propagates, forming a highly cross-linked, durable thermoset polymer network.[3][4]
The overall mechanism ensures that polymerization only occurs at the desired elevated temperature, providing excellent control over the curing profile.
Applications
This compound is primarily used as a curing agent and accelerator in one-component epoxy formulations. Its ability to provide long shelf-stability makes it ideal for:
-
High-Performance Adhesives: Used in structural bonding for automotive and aerospace components.[2]
-
Advanced Composites: Serves as a matrix resin catalyst for carbon fiber-reinforced plastics (CFRPs) used in lightweight vehicle parts.[2][5]
-
Coatings and Encapsulants: Employed in protective coatings and for encapsulating electronic components, where its thermal stability and controlled cure are beneficial.[6][7]
Quantitative Data
The performance of this compound (2E4MCNI) as a latent catalyst is best understood by comparing its curing characteristics with its unblocked, highly reactive counterpart, 2-ethyl-4-methylimidazole (2E4MI). The following data was derived from Differential Scanning Calorimetry (DSC) analysis of an epoxy resin system (Diglycidyl ether of bisphenol F).
| Parameter | 2E4MI (Active Catalyst) | 2E4MCNI (Latent Catalyst) | Unit | Reference |
| Onset Curing Temperature | ~75-90 | ~135-150 | °C | [3][8] |
| Peak Curing Temperature | ~125.8 | ~168.9 | °C | [3][4] |
| Total Heat of Reaction (ΔH) | ~105 | ~90-100 | kJ/mol | [3] |
| Glass Transition Temp. (Tg) | ~130.6 | ~123.5 | °C | [3][4] |
| Pot Life (Viscosity > 1000 Pa·s) | < 24 hours | > 30 days | at 23°C | [2] |
Note: Exact values can vary depending on the specific epoxy resin, catalyst concentration, and analytical conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis via a Michael addition reaction.
1.1. Materials and Equipment:
-
2-ethyl-4-methylimidazole (2E4MI)
-
Acrylonitrile
-
Catalyst: [n-butyl urotropinium]OH (or another suitable base)
-
Reaction flask with magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
TLC plates for reaction monitoring
1.2. Procedure:
-
Set up the reaction flask under an inert atmosphere.
-
Add 2-ethyl-4-methylimidazole (e.g., 4.0 mmol) and the catalyst (e.g., 0.25 mmol) to the flask.
-
Begin vigorous stirring.
-
Using the dropping funnel, add acrylonitrile (e.g., 4.8 mmol, a slight excess) dropwise to the mixture. An exothermic reaction may occur; control the addition rate to maintain a safe temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 60-90 minutes.[5]
-
Upon completion, the product can be purified. Depending on the scale and required purity, this may involve vacuum distillation or recrystallization.
Protocol 2: Evaluation of Curing Profile by Differential Scanning Calorimetry (DSC)
This protocol outlines the method for analyzing the thermal curing behavior of an epoxy resin formulated with the latent catalyst.
2.1. Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A or F)
-
This compound (catalyst)
-
Analytical balance
-
Mixing container and spatula
-
Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans
-
Nitrogen gas supply for inert purging
2.2. Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin and catalyst into the mixing container. A typical concentration is 1-10 parts catalyst per hundred parts resin (phr).
-
Thoroughly mix the components at room temperature until a homogeneous mixture is achieved.
-
Accurately weigh 5-10 mg of the mixture into a DSC aluminum pan.
-
Hermetically seal the pan to prevent volatilization during heating. Prepare an empty, sealed pan to use as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with dry nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.
-
Equilibrate the cell at a low temperature (e.g., 25°C).
-
Begin a dynamic temperature scan, heating the sample at a constant rate (e.g., 10°C/min) up to a final temperature well above the curing range (e.g., 250-300°C).[2][9]
-
-
Data Analysis:
-
From the resulting heat flow vs. temperature curve (thermogram), determine the following:
-
Onset Temperature (T_onset): The temperature at which the curing reaction begins, indicated by the start of the exothermic peak.
-
Peak Temperature (T_peak): The temperature at which the curing reaction rate is at its maximum.
-
Total Heat of Reaction (ΔH): The total energy released during curing, calculated by integrating the area under the exothermic peak. This value is proportional to the extent of cure.
-
-
References
- 1. US4159976A - Curable systems containing epoxy resin and methanol or ethanol solvent to suppress the catalytic reaction between epoxy resin and an imidazole catalytic curing agent - Google Patents [patents.google.com]
- 2. A One-Component, Fast-Cure, and Economical Epoxy Resin System Suitable for Liquid Molding of Automotive Composite Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. specialchem.com [specialchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. hitachi-hightech.com [hitachi-hightech.com]
Application of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in Composite Materials and Adhesives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, also known as 1-(2-cyanoethyl)-2-ethyl-4-methylimidazole, is a versatile imidazole derivative with significant applications in the formulation of high-performance composite materials and adhesives. Its unique chemical structure, featuring a substituted imidazole ring and a propanenitrile group, allows it to function effectively as a latent curing agent and accelerator for epoxy resins. This document provides detailed application notes and experimental protocols for its use, enabling researchers to explore its potential in their specific applications. The information presented is a compilation of findings from scientific literature and patent disclosures.
Application in Composite Materials
This compound is particularly effective as a curing agent for epoxy resins used in fiber-reinforced polymer (FRP) composites. It facilitates a rapid curing process at elevated temperatures while offering a sufficiently long pot life at ambient temperatures, a critical requirement for many composite manufacturing processes like resin infusion and transfer molding.
Performance Data
The following tables summarize the mechanical and thermal properties of an epoxy resin system cured with this compound. The data is based on a study utilizing a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.
| Property | Value | Test Standard |
| Tensile Strength | 72 - 83 MPa | ASTM D638 |
| Tensile Modulus | 3.4 - 4.0 GPa | ASTM D638 |
| Glass Transition Temperature (Tg) | 120 - 140 °C | ASTM D7028 |
Table 1: Mechanical and Thermal Properties of Epoxy Resin Cured with this compound
| Parameter | Condition | Observation |
| Curing Time | 120 °C | A few minutes for full cure |
| Pot Life | Ambient Temperature | Acceptable for liquid molding processes |
| Water Absorption | - | Low |
Table 2: Curing and Physical Properties
Experimental Protocol: Preparation of a Carbon Fiber-Reinforced Epoxy Composite
This protocol outlines the steps for fabricating a carbon fiber-reinforced composite panel using this compound as the curing agent for an epoxy resin.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (Curing Agent)
-
Carbon fiber fabric
-
Vacuum bagging materials (peel ply, release film, breather cloth, sealant tape, vacuum bag)
-
Heated press or oven with vacuum capabilities
-
Mixing containers and stirring equipment
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Mold Preparation: Clean the mold surface thoroughly and apply a suitable mold release agent to ensure easy demolding of the cured composite part.
-
Resin Formulation:
-
In a clean, dry mixing container, weigh the desired amount of DGEBA epoxy resin.
-
Add this compound to the epoxy resin. A typical concentration ranges from 3 to 10 parts per hundred parts of resin (phr) by weight. The exact ratio should be optimized based on the desired curing characteristics and final properties.
-
Mix the components thoroughly at room temperature until a homogeneous mixture is obtained.
-
-
Degassing: Place the resin mixture in a vacuum chamber and degas for 15-30 minutes to remove any entrapped air bubbles, which could lead to voids in the final composite.
-
Lay-up:
-
Cut the carbon fiber fabric to the desired dimensions.
-
Place the first layer of carbon fiber fabric onto the prepared mold.
-
Pour a portion of the degassed epoxy resin mixture onto the fabric and use a squeegee to evenly distribute the resin and impregnate the fibers.
-
Repeat this process for the desired number of fabric layers, ensuring complete wet-out of each layer.
-
-
Vacuum Bagging:
-
Place a layer of peel ply over the carbon fiber lay-up, followed by a release film and a breather cloth.
-
Apply sealant tape around the perimeter of the mold.
-
Place the entire assembly inside a vacuum bag and seal it.
-
Connect the vacuum bag to a vacuum pump and draw a vacuum to consolidate the laminate and remove any remaining air.
-
-
Curing:
-
Transfer the vacuum-bagged assembly to a heated press or oven.
-
Apply pressure (if using a press) and heat the assembly to the desired curing temperature, typically around 120°C.
-
Hold at the curing temperature for the required time to achieve a full cure (e.g., 30-60 minutes). The optimal curing cycle should be determined through thermal analysis techniques like Differential Scanning Calorimetry (DSC).
-
-
Demolding and Post-Curing:
-
Once the curing cycle is complete, allow the assembly to cool down to room temperature before releasing the vacuum and demolding the composite part.
-
A post-curing step at a slightly higher temperature (e.g., 130-140°C) for 1-2 hours may be performed to enhance the mechanical properties and glass transition temperature of the composite.
-
-
Characterization: The fabricated composite panel can then be subjected to various mechanical and thermal tests as per relevant ASTM standards to evaluate its properties.
Application in Adhesives
This compound is also utilized in the formulation of high-performance epoxy-based adhesives. Its function as a curing agent allows for the development of adhesives with strong bonding capabilities and good thermal and chemical resistance.
Performance in Adhesives
While specific quantitative data on the performance of this compound in adhesive formulations is not extensively available in publicly accessible literature, its inclusion in a patent for a "high flame retardant impact-resistant stone adhesive" suggests its contribution to high bond strength and toughness. The patent mentions a complex formulation including various resins, toughening agents, and flame retardants, where this compound acts as a key component in the curing system.
Further research and testing are recommended to quantify its specific impact on adhesive properties such as lap shear strength, peel strength, and impact resistance for various substrates.
Experimental Protocol: Evaluation of an Epoxy-Based Adhesive
This protocol provides a general framework for evaluating the performance of an adhesive formulated with this compound.
Materials:
-
Epoxy resin (e.g., Bisphenol A or Bisphenol F based)
-
This compound (Curing Agent)
-
Fillers and additives (optional, e.g., toughening agents, adhesion promoters)
-
Substrates for bonding (e.g., metal, composite, or stone coupons)
-
Surface preparation materials (e.g., solvents, abrasive paper)
-
Adhesive mixing and dispensing equipment
-
Testing machine for mechanical property evaluation (e.g., universal testing machine)
Procedure:
-
Adhesive Formulation: Prepare the epoxy adhesive by mixing the epoxy resin with this compound and any other desired fillers or additives, following a similar procedure as described for the composite matrix resin.
-
Substrate Preparation:
-
Clean the surfaces of the substrates to be bonded to remove any contaminants such as oil, grease, or dust. This may involve solvent wiping and/or mechanical abrasion.
-
Ensure the prepared surfaces are dry before applying the adhesive.
-
-
Bonding:
-
Apply a uniform layer of the mixed adhesive to one of the substrate surfaces.
-
Join the two substrates, ensuring proper alignment and applying gentle pressure to squeeze out any excess adhesive and air bubbles.
-
Secure the bonded assembly to maintain its position during curing.
-
-
Curing: Cure the bonded assembly in an oven at a predetermined temperature and time, similar to the curing cycle for the composite material.
-
Testing: After the adhesive has fully cured and the assembly has cooled to room temperature, perform mechanical tests to evaluate the adhesive's performance. Common tests include:
-
Lap Shear Strength Test (ASTM D1002): To determine the shear strength of the adhesive bond between two overlapping substrates.
-
Peel Strength Test (ASTM D1876): To measure the force required to peel apart a bonded assembly of flexible adherents.
-
Impact Strength Test (ASTM D950): To assess the adhesive's resistance to impact loading.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Simplified signaling pathway of epoxy resin curing initiated by this compound.
Caption: Experimental workflow for the fabrication of a fiber-reinforced composite.
Caption: Logical relationship between the properties of the compound and its applications.
Troubleshooting & Optimization
troubleshooting common issues in 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the cyanoethylation of 2-ethyl-4-methylimidazole with acrylonitrile.
Q1: The reaction is very slow or appears to not be progressing. What are the possible causes and solutions?
A1: A stalled or sluggish reaction can be due to several factors:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. If using a base catalyst, ensure it has not been neutralized by acidic impurities.
-
-
Low Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. For the solvent-free Michael addition, the reaction can often be run at room temperature, but gentle warming may be necessary.[1]
-
-
Poor Mixing: Inadequate stirring can lead to localized concentrations of reactants and slow down the reaction.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture.
-
Q2: The reaction mixture has become viscous, gel-like, or a solid has precipitated. What is happening and how can I prevent it?
A2: This is a strong indication of the unwanted polymerization of acrylonitrile, a common side reaction in cyanoethylation.
-
Causes:
-
Excessively high reaction temperature.
-
Presence of strong bases or other polymerization initiators.
-
Rapid, localized addition of acrylonitrile.
-
-
Solutions:
-
Temperature Control: Maintain a low and controlled reaction temperature (e.g., 0-10 °C) during the addition of acrylonitrile.
-
Slow Addition: Add acrylonitrile dropwise with vigorous stirring to dissipate heat and prevent localized high concentrations.
-
Use of Inhibitors: Commercially available acrylonitrile often contains a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). If using purified acrylonitrile, consider adding a small amount of an inhibitor.
-
Q3: The final product is an oil, but I was expecting a solid. How do I proceed?
A3: this compound can sometimes be isolated as a pale yellow liquid or a low-melting solid.[2] However, the presence of impurities can also prevent crystallization.
-
Solutions:
-
Purification: The most likely cause is the presence of unreacted starting materials or side products. Purification by vacuum distillation or column chromatography is recommended.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.
-
Seeding: If a small amount of solid product is available, use it to seed the oil to induce crystallization.
-
Q4: My final product has low purity, even after purification. What are the likely impurities and how can I minimize them?
A4: Low purity can result from several factors:
-
Unreacted Starting Materials: Incomplete reaction will leave 2-ethyl-4-methylimidazole and acrylonitrile in your product.
-
Polyacrylonitrile: As mentioned in Q2, this is a common polymeric byproduct.
-
Solution: Most of the polymer is insoluble and can be removed by filtration. Soluble oligomers may require purification by column chromatography.
-
-
Di-cyanoethylation: Although less common with a substituted imidazole, it's possible for a second molecule of acrylonitrile to react.
-
Solution: Use a stoichiometric or slight excess of the imidazole reactant relative to acrylonitrile.
-
Frequently Asked Questions (FAQs)
Q5: What is the most common method for synthesizing this compound?
A5: The most common and direct method is the cyanoethylation of 2-ethyl-4-methylimidazole with acrylonitrile. This reaction is a Michael addition. A solvent-free approach using a catalyst like [n-butyl urotropinium]OH has been reported to give high yields.[1]
Q6: What is the role of the catalyst in this synthesis?
A6: The catalyst facilitates the nucleophilic attack of the imidazole nitrogen onto the electron-deficient double bond of acrylonitrile. Both basic and acidic catalysts can be employed in cyanoethylation reactions, with the choice often depending on the substrate. For imidazoles, basic catalysts are commonly used.
Q7: How can I monitor the progress of the reaction?
A7: The reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] Spot the reaction mixture against the starting material (2-ethyl-4-methylimidazole). The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates the reaction is progressing. HPLC can also be used for more quantitative monitoring.[3]
Q8: What are the recommended purification methods for this compound?
A8: The primary methods for purifying the product are:
-
Vacuum Distillation: This is effective for separating the product from non-volatile impurities like polymers and catalyst residues. The boiling point is reported to be around 245-246 °C at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[2]
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
Data Presentation
Table 1: Comparison of Catalytic Systems for Imidazole Synthesis (Representative Data)
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Yield (%) | Solvent |
| [n-butyl urotropinium]OH | 0.25 mmol | Room Temp (~20) | ~1.17 h | 87 | Solvent-free |
| CuI | 15 | Reflux | 20 min | 95 | Butanol |
| Co₃O₄ Nanoparticles | - | Ultrasonic Irradiation | - | High | - |
| Fe₃O₄ Nanoparticles | 15 | 50 | 5 h | High | Solvent-free |
Note: Data for CuI, Co₃O₄, and Fe₃O₄ nanoparticles are for the synthesis of 2,4,5-trisubstituted imidazoles and are presented for comparative purposes to illustrate the range of conditions and catalysts that can be employed in imidazole synthesis.[4] The data for [n-butyl urotropinium]OH is specific to the synthesis of this compound.[1]
Experimental Protocols
Key Experiment: Solvent-Free Synthesis of this compound [1]
Materials:
-
2-Ethyl-4-methylimidazole (1.0 equivalent)
-
Acrylonitrile (1.2 equivalents)
-
[n-butyl urotropinium]OH (0.0625 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-ethyl-4-methylimidazole and [n-butyl urotropinium]OH.
-
Stir the mixture at room temperature.
-
Add acrylonitrile dropwise to the stirred mixture over a period of 15-20 minutes.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the 2-ethyl-4-methylimidazole is consumed (approximately 1-2 hours).
-
Upon completion, purify the product directly from the reaction mixture by vacuum distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing the Synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for an improved yield of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the cyanoethylation of 2-ethyl-4-methylimidazole.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalysis. | Ensure an appropriate base catalyst is used. For solvent-free conditions, an ionic liquid catalyst like [n-butyl urotropinium]OH has been shown to be effective.[1] For other systems, consider common bases for cyanoethylation such as potassium hydroxide or triethylbenzylammonium hydroxide (Triton B).[2] |
| Reaction temperature is too low. | While cooling is necessary to control the exothermic reaction, the temperature must be sufficient for the reaction to proceed. Optimization of the reaction temperature is crucial. | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the reaction stalls, a small additional amount of catalyst may be required. | |
| Reaction Mixture Becomes Viscous or Solidifies (Polymerization) | Uncontrolled exothermic reaction. | The cyanoethylation reaction is often exothermic.[3] It is critical to control the temperature by cooling the reaction mixture (e.g., in an ice bath) before and during the addition of acrylonitrile.[3] |
| Rate of acrylonitrile addition is too fast. | Add acrylonitrile dropwise with vigorous stirring to prevent localized high concentrations and to effectively dissipate heat.[3] | |
| Catalyst concentration is too high. | Use the minimum effective amount of catalyst to avoid promoting the polymerization of acrylonitrile.[3] | |
| Product is Contaminated with a White Precipitate | Polymerization of acrylonitrile. | The formation of a white precipitate is indicative of polyacrylonitrile.[3] In addition to the solutions for viscosity increase, consider adding a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile (typically 100-500 ppm) before starting the reaction.[3] |
| Difficult Purification | Formation of hydrophilic byproducts. | Competing side reactions can lead to the formation of water-soluble impurities.[2] Purification can be achieved by distillation or recrystallization from solvents like aqueous ethanol or ethyl acetate.[1][4] For analytical purposes, HPLC can be employed.[5] |
| Presence of Isomeric Impurity (2-Ethyl-5-methyl-1H-imidazole-1-propanenitrile) | Tautomerism of the starting material. | 2-Ethyl-4-methylimidazole can exist in equilibrium with its tautomer, 2-ethyl-5-methylimidazole. Cyanoethylation can occur on either tautomer, leading to a mixture of products. The presence of the 5-methyl isomer has been noted in commercial products.[6] Chromatographic purification may be necessary to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction is a cyanoethylation, which is a type of Michael addition.[2][6] A base catalyst deprotonates the imidazole ring of 2-ethyl-4-methylimidazole, creating a nucleophile that attacks the β-carbon of acrylonitrile.[6]
Q2: What are the recommended starting materials and reagents?
A2: The primary reactants are 2-ethyl-4-methylimidazole and acrylonitrile.[1] A base catalyst is typically required.[6][7]
Q3: Are there any specific safety precautions I should take?
A3: Acrylonitrile is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] The reaction can be exothermic and should be carefully controlled to prevent runaway polymerization.[3][7]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials and the formation of the product.[1]
Q5: What is a typical yield for this reaction?
A5: With optimized conditions, such as a solvent-free reaction using an ionic liquid catalyst, yields as high as 87% have been reported.[1]
Experimental Protocols
Key Experiment: Solvent-Free Cyanoethylation
This protocol is based on a reported high-yield, solvent-free method.[1][8]
Materials:
-
2-ethyl-4-methylimidazole (4.0 mmol)
-
Acrylonitrile (4.8 mmol)
-
[n-butyl urotropinium]OH (0.25 mmol)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-ethyl-4-methylimidazole (4.0 mmol) and [n-butyl urotropinium]OH (0.25 mmol).
-
With vigorous stirring, add acrylonitrile (4.8 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for approximately 70 minutes.
-
Monitor the reaction for completion using TLC.
-
Upon completion, purify the product by distilling it directly from the reaction mixture.
Table of Reaction Parameters:
| Parameter | Value |
| 2-ethyl-4-methylimidazole | 4.0 mmol |
| Acrylonitrile | 4.8 mmol |
| Catalyst ([n-butyl urotropinium]OH) | 0.25 mmol |
| Solvent | None |
| Reaction Time | 70 minutes |
| Reported Yield | 87% |
Visualizations
Caption: Cyanoethylation of 2-ethyl-4-methylimidazole.
Caption: Workflow for optimizing the synthesis.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. biocompare.com [biocompare.com]
- 7. chemeo.com [chemeo.com]
- 8. Page loading... [wap.guidechem.com]
purification techniques for high-purity 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Technical Support Center: High-Purity 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of this compound. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of substituted imidazole derivatives like this compound.
Q1: My primary purification by silica gel column chromatography results in co-elution of my target compound with impurities. How can I improve the separation?
A1: Co-elution is a frequent challenge when impurities have similar polarity to the product. Here are several strategies to enhance separation:[1]
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using a single solvent mixture (isocratic elution), switch to a gradient. Start with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This can effectively separate compounds with close retention factors (Rf).[1]
-
Solvent System Modification: Experiment with different solvent systems. For imidazole derivatives, common eluents include ethyl acetate/hexane and dichloromethane/methanol.[1] Trying a completely different combination, such as chloroform/acetone, may alter the selectivity and improve separation.
-
-
Add a Basic Modifier: The basic nitrogen of the imidazole ring can interact strongly with the acidic silica gel, causing band broadening and tailing, which can mask nearby impurities. Adding a small amount of a basic modifier like triethylamine or pyridine (typically 0.1-1%) to the mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better resolution.[1]
-
Change the Stationary Phase:
-
Alumina: For basic compounds like imidazoles, using neutral or basic alumina can be more effective than silica gel, as it minimizes the strong acidic interactions that cause poor separation.[1]
-
Reverse-Phase Chromatography: If the compound is sufficiently non-polar, C18-bonded silica (reverse-phase) can be a powerful alternative, using polar mobile phases like water/acetonitrile or water/methanol.[2]
-
-
Improve Sample Loading:
-
Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder and load this onto the column. This technique often results in sharper bands and improved separation.[1]
-
Q2: I'm observing significant peak tailing for my compound on the silica gel column. What is the cause and how can I prevent it?
A2: Tailing is most often caused by the strong interaction between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[1] To mitigate this:
-
Use a Basic Modifier: As mentioned in A1, adding 0.1-1% triethylamine to your eluent is the most common and effective solution.[1] This base will compete with your compound for the acidic sites on the silica, allowing your product to travel through the column more uniformly.
-
Switch to a Different Stationary Phase: Neutral or basic alumina is an excellent alternative to silica for basic compounds and can significantly reduce or eliminate tailing.[1]
Q3: My recovery yield after purification is consistently low. What are the potential reasons and solutions?
A3: Low recovery can be attributed to several factors:
-
Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting completely.[1] This can be addressed by switching to a less acidic stationary phase like alumina or by deactivating the silica with a base like triethylamine before running the column.[1]
-
Compound Instability: The imidazole derivative might be degrading on the acidic silica gel. If you suspect degradation, minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding prolonged exposure.[1]
-
Improper Solvent Selection for Extraction: During an aqueous workup, ensure the pH of the aqueous layer is appropriate to keep your product in the organic layer. Since imidazoles are basic, they can be protonated and move into an acidic aqueous layer.[3]
Q4: I am trying to purify my solid product by recrystallization, but it either oils out or doesn't crystallize at all. What should I do?
A4: Recrystallization requires finding a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
If the Compound Oils Out: This often happens if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of the compound. Try using a more dilute solution or a lower-boiling point solvent.[4]
-
If No Crystals Form: The solution may be too dilute, or crystallization may need to be induced.[4]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound if available.[4]
-
Increase Concentration: Slowly evaporate some of the solvent to increase the supersaturation.[4]
-
Use an Anti-Solvent: Slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid, then allow it to cool.[4]
-
Data Presentation: Purification Method Comparison
The choice of purification technique depends on the nature of the impurities, the scale of the reaction, and the required final purity.
| Purification Method | Typical Yield | Final Purity | Best Suited For | Key Considerations |
| Flash Column Chromatography | 50-80% | >95% | Separating mixtures with different polarities. Good for complex crude mixtures.[1] | Can be time-consuming and may lead to product loss on the column. Requires solvent optimization.[1] |
| Recrystallization | 80-95% | >99% | Final purification step ("polishing") for solid compounds to achieve high purity.[1] | Requires finding a suitable solvent system. Not effective for removing impurities with similar solubility.[4][5] |
| Acid-Base Extraction | 60-90% | >90% | Removing non-basic or acidic impurities from the basic imidazole product.[1] | The product must be stable to acidic and basic conditions. Requires multiple extraction steps. |
| Preparative HPLC | 40-70% | >99.5% | High-purity separation of challenging mixtures or final purification of small quantities. | Lower capacity and more expensive than other methods. Requires method development. |
Experimental Protocols
Note: These are general protocols for substituted imidazoles and should be optimized for this compound.
Protocol 1: Flash Column Chromatography
This protocol describes the purification of a crude imidazole derivative using silica gel.
-
TLC Analysis: First, analyze your crude mixture by Thin-Layer Chromatography (TLC) using different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation and an Rf value for your product between 0.2 and 0.4. If tailing is observed, add 0.5% triethylamine to the TLC solvent system.[1]
-
Column Preparation: Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in the least polar mobile phase determined from your TLC analysis.[1]
-
Sample Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" method generally provides superior separation.[1]
-
Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.[1] For example, start with 100% hexane, move to 95:5 hexane/ethyl acetate, then 90:10, and so on. If triethylamine was used for TLC, maintain the same percentage in your column mobile phase.[1]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Protocol 2: Recrystallization
This protocol is for the final purification of a solid imidazole derivative.
-
Solvent Selection: Place a small amount of your crude solid (20-30 mg) in a test tube. Add a potential solvent dropwise. An ideal solvent will dissolve the compound poorly at room temperature but completely when heated to boiling.[1][4] Test several solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them before the solution cools.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[1]
Protocol 3: Acid-Base Extraction
This protocol is useful for separating the basic imidazole product from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate (e.g., 50 mL).[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic imidazole product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[1]
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure all the product is captured. Combine the acidic aqueous extracts.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper).[1] The neutral imidazole product will now be reformed.
-
Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[1]
-
Drying and Solvent Removal: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Visualizations
Workflow and Decision Diagrams
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for improving separation during column chromatography.
References
identification and removal of impurities in 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This guide focuses on the identification and removal of common impurities encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: The most common impurities typically arise from the synthetic route, which is primarily the cyanoethylation of 2-ethyl-4-methylimidazole. These can be categorized as:
-
Unreacted Starting Materials:
-
2-Ethyl-4-methylimidazole
-
Acrylonitrile
-
-
Reaction Byproducts:
-
Dicyanoethylated imidazole: Formed by the reaction of a second molecule of acrylonitrile with the product.
-
Positional Isomers: Such as 2-ethyl-5-methyl-1H-imidazole-1-propanenitrile, which may form depending on the starting imidazole isomer mixture.
-
-
Impurities from Starting Material: The purity of the initial 2-ethyl-4-methylimidazole is crucial. It may contain other imidazole derivatives.
-
Degradation Products: The compound can degrade at elevated temperatures (above 245°C) or in the presence of strong acids or bases, potentially leading to hydrolysis of the nitrile group or other side reactions.[1]
Q2: What analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating the target compound from its non-volatile impurities. A reverse-phase HPLC method is often suitable.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and for impurity profiling of starting materials.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identifying and quantifying imidazole derivatives and other impurities.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Essential for the structural elucidation of the main compound and its impurities.[1]
-
Infrared (IR) Spectroscopy: Can help identify the presence of key functional groups and can be used to monitor the disappearance of starting materials (e.g., N-H stretch from the starting imidazole) and the appearance of the product (C≡N stretch).[1]
Q3: What are the general strategies for removing impurities from this compound?
A3: The primary methods for purification are distillation and recrystallization.[1]
-
Distillation: Effective for removing non-volatile or less volatile impurities. Vacuum distillation is often preferred to avoid thermal degradation, as the compound has a high boiling point (245-246 °C).[6]
-
Recrystallization: A suitable technique for purifying the solid product. The choice of solvent is critical and should be determined experimentally. Recrystallization from aqueous ethanol or ethyl acetate has been reported for similar compounds.
-
Chromatography: Preparative liquid chromatography can be used for isolating the pure compound from closely related impurities if distillation and recrystallization are ineffective.[2]
Troubleshooting Guides
Problem 1: My final product shows the presence of unreacted 2-ethyl-4-methylimidazole in the HPLC analysis.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity.
-
Incorrect Stoichiometry: An excess of the starting imidazole was used.
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor the progress by TLC or HPLC.
-
Ensure the reaction temperature is maintained at the optimal level.
-
Verify the activity of the catalyst.
-
-
Purification:
-
Vacuum Distillation: 2-ethyl-4-methylimidazole has a lower boiling point than the product, allowing for its removal.
-
Acid Wash: As 2-ethyl-4-methylimidazole is basic, a dilute acid wash of the organic extract can help remove it. This should be followed by a neutralization and wash with water.
-
Problem 2: I am observing a significant peak in my chromatogram with a mass corresponding to a dicyanoethylated product.
Possible Cause:
-
Excess Acrylonitrile or Favorable Reaction Conditions for Disubstitution: Even with stoichiometric amounts, some dicyanoethylation can occur.
Solutions:
-
Control Stoichiometry: Use a slight excess of the imidazole starting material relative to acrylonitrile.
-
Purification:
-
Recrystallization: The dicyanoethylated product will likely have different solubility properties, which can be exploited during recrystallization.
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the mono- and di-substituted products.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This is a general method that can be adapted for the analysis of this compound and its impurities.
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 column (e.g., Newcrom R1) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210-230 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for your specific application.
Data Presentation
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | |
| Molecular Weight | 163.22 g/mol | |
| Boiling Point | 245-246 °C (lit.) | [6][7] |
| Density | 0.950 g/mL at 25 °C (lit.) | [6][7] |
| Refractive Index (n20/D) | 1.5070 (lit.) | [6][7] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.75 (s, 1H), 3.20 (t, 2H), 2.90 (t, 2H), 2.60 (q, 2H), 2.35 (s, 3H), 1.25 (t, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 145.2, 122.4, 117.5, 32.7, 25.1, 18.9, 12.4 | [1] |
| IR (cm⁻¹) | 2240–2260 (C≡N stretch) | [1] |
Visualizations
Experimental Workflow for Impurity Identification and Removal
Caption: Workflow for the identification and removal of impurities.
Logical Relationship of Potential Impurities
Caption: Relationship between reactants, product, and potential impurities.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
addressing stability and degradation challenges of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
Q1: My sample of this compound has changed color (e.g., turned yellow/brown). What could be the cause?
A1: Discoloration of this compound is often an indicator of degradation. The imidazole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. It is also possible that the compound is reacting with impurities or contaminants. To minimize discoloration, it is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended low temperature.
Q2: I am observing unexpected peaks in my HPLC analysis of a sample that was stored for a period. What are these peaks likely to be?
A2: The appearance of new peaks in your chromatogram suggests the formation of degradation products. The primary degradation pathways for this compound are likely hydrolysis of the nitrile group and oxidation of the imidazole ring. Under aqueous conditions, especially at acidic or basic pH, the propanenitrile group can hydrolyze to form the corresponding carboxylic acid (3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanoic acid) or amide intermediate. Oxidative stress can lead to the formation of various oxidized imidazole species. To identify these peaks, it is recommended to perform forced degradation studies and use techniques like mass spectrometry (MS) for structural elucidation.
Q3: My reaction yield is lower than expected when using this compound. Could stability be a factor?
A3: Yes, the stability of this compound can significantly impact reaction yields. If your reaction conditions involve elevated temperatures (approaching its boiling point of 245-246 °C), thermal decomposition may occur, leading to the formation of nitrogen oxides and carbon monoxide.[1] Additionally, if the reaction is conducted in a strongly acidic or basic medium, the compound can undergo hydrolysis or other acid/base-catalyzed degradation, reducing the amount of active starting material. Ensure your reaction conditions are compatible with the stability profile of the compound.
Q4: How should I properly store this compound to ensure its long-term stability?
A4: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed and the headspace preferably filled with an inert gas like argon or nitrogen to prevent oxidation. Storage away from strong acids, bases, and oxidizing agents is crucial to prevent chemical degradation.
Stability Profile and Degradation Pathways
Understanding the stability of this compound under various stress conditions is critical for its effective use. While specific quantitative data for this compound is limited in publicly available literature, the following sections outline the expected degradation behavior based on the chemistry of its functional groups and general knowledge of imidazole derivatives.
Summary of Potential Degradation under Forced Conditions
| Stress Condition | Potential Degradation Products | Recommended Stress Level |
| Acidic Hydrolysis | 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanoic acid | 0.1 M HCl, 60°C, 24-48h |
| Basic Hydrolysis | 3-(2-ethyl-4-methyl-1H-imidazol-1-yl)propanoic acid | 0.1 M NaOH, 60°C, 24-48h |
| Oxidation | N-oxides, hydroxylated imidazole derivatives | 3% H₂O₂, RT, 24h |
| Photochemical | Ring-opened products, various photoproducts | ICH Q1B conditions |
| Thermal | Nitrogen oxides, carbon monoxide | > 245°C |
Potential Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions.
Caption: Plausible hydrolytic degradation pathway.
Caption: Potential oxidative degradation pathways.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.
Caption: Workflow for forced degradation studies.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 48 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Photochemical Degradation: Expose the stock solution in a photochemically transparent container to light conditions as specified in the ICH Q1B guideline. A dark control sample should be stored under the same conditions but protected from light.
-
Thermal Degradation: Subject the solid compound to dry heat at 80°C for 72 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
This technical support center provides a foundational understanding of the stability and degradation challenges associated with this compound. For specific applications, it is recommended to perform detailed stability studies under conditions relevant to your experimental setup and final product formulation.
References
strategies to improve the yield and efficiency of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. | - Use a fresh batch of catalyst. - Ensure the catalyst is stored under appropriate conditions (e.g., dry, inert atmosphere). |
| 2. Low Quality Starting Materials: Impurities in 2-ethyl-4-methylimidazole or acrylonitrile can inhibit the reaction.[1] | - Use high-purity starting materials (≥98%).[1] - Purify starting materials if necessary (e.g., distillation of acrylonitrile). | |
| 3. Inadequate Mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction. | - Ensure vigorous and efficient stirring throughout the reaction. | |
| 4. Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate. | - While the reaction can proceed at room temperature, gentle heating (e.g., 30-40°C) may improve the rate. Monitor for exothermic reactions. | |
| Low Yield | 1. Suboptimal Reactant Ratio: An incorrect molar ratio of 2-ethyl-4-methylimidazole to acrylonitrile can result in incomplete conversion of the limiting reagent. | - A slight excess of acrylonitrile (e.g., 1.2 equivalents) is often used to ensure complete conversion of the imidazole. |
| 2. Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of basic catalysts or impurities, reducing the amount available for the desired reaction. | - Add acrylonitrile dropwise to the reaction mixture. - Maintain a controlled temperature to minimize polymerization. | |
| 3. Inefficient Catalyst: The chosen catalyst may not be optimal for the reaction. | - While [n-butyl urotropinium]OH is reported to be effective, other basic catalysts can be explored.[2] | |
| 4. Product Loss During Workup: The product may be lost during extraction or purification steps. | - Optimize the purification method (e.g., vacuum distillation, recrystallization from a suitable solvent like aqueous ethanol or ethyl acetate). | |
| Formation of Impurities/Side Products | 1. Di-cyanoethylation: A second molecule of acrylonitrile may react with the product to form a di-adduct. | - Use a controlled amount of acrylonitrile. - Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed. |
| 2. Isomer Formation: Depending on the synthesis route of the starting material, isomers of 2-ethyl-4-methylimidazole may be present and react. | - Use a starting material with high isomeric purity. | |
| 3. Hydrolysis of Nitrile Group: Presence of water and acidic or basic conditions during workup can lead to hydrolysis of the nitrile to a carboxylic acid or amide. | - Ensure anhydrous conditions during the reaction and perform workup under neutral or carefully controlled pH. | |
| Product is an Oil or Difficult to Purify | 1. Presence of Unreacted Starting Materials: Residual 2-ethyl-4-methylimidazole or acrylonitrile can make purification difficult. | - Ensure the reaction goes to completion. - Use vacuum distillation to remove volatile starting materials. |
| 2. Formation of Polymeric Byproducts: Polymerized acrylonitrile can result in a viscous or oily product mixture. | - Optimize reaction conditions to minimize polymerization. - Purification by column chromatography may be necessary in this case. | |
| 3. Product is a Low-Melting Solid or Oil at Room Temperature: The pure product can be a light yellow crystal or liquid.[3] | - Cooling the purified product may induce crystallization. - If it remains an oil, confirm purity by analytical methods (GC, HPLC, NMR). |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely cited method is the Michael addition of 2-ethyl-4-methylimidazole to acrylonitrile.[2] This reaction is a type of cyanoethylation and can be performed under solvent-free conditions at room temperature using a suitable catalyst, with reported high yields.[2]
Q2: What is a suitable catalyst for this synthesis?
A2: A highly effective catalyst reported for this reaction is [n-butyl urotropinium]OH.[2] Other basic catalysts can also be used, but their efficiency may vary.
Q3: What are the ideal reaction conditions?
A3: The reaction can be efficiently carried out under neat (solvent-free) conditions at room temperature (approximately 20°C).[2] A slight excess of acrylonitrile is typically used.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
Q5: What is the best way to purify the final product?
A5: The product can be purified by vacuum distillation or recrystallization from a suitable solvent system, such as aqueous ethanol or ethyl acetate.[4]
Q6: What are the potential side reactions to be aware of?
A6: The primary side reactions include the polymerization of acrylonitrile and the formation of a di-cyanoethylated product where a second molecule of acrylonitrile reacts with the desired product.
Q7: My starting material, 2-ethyl-4-methylimidazole, is not pure. How will this affect my synthesis?
A7: The purity of 2-ethyl-4-methylimidazole is crucial for a successful synthesis.[1] Impurities can lead to side reactions, lower yields, and a more challenging purification process. It is recommended to use a starting material with a purity of at least 98%.[1]
Data Presentation
Table 1: Summary of a Reported High-Yield Synthesis Protocol
| Parameter | Value |
| Reactants | 2-ethyl-4-methylimidazole, Acrylonitrile |
| Catalyst | [n-butyl urotropinium]OH |
| Solvent | None (Neat) |
| Temperature | Room Temperature (~20°C) |
| Reaction Time | ~1.17 hours |
| Reported Yield | 87% |
| Source: Benchchem[2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Michael Addition
This protocol is based on a reported high-yield synthesis.[2]
Materials:
-
2-ethyl-4-methylimidazole (4.0 mmol)
-
Acrylonitrile (4.8 mmol)
-
[n-butyl urotropinium]OH (0.25 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Apparatus for vacuum distillation or recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethyl-4-methylimidazole (4.0 mmol) and [n-butyl urotropinium]OH (0.25 mmol).
-
Stir the mixture vigorously at room temperature.
-
Add acrylonitrile (4.8 mmol) dropwise to the stirring mixture using a dropping funnel.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting imidazole is consumed (approximately 1.17 hours).
-
Upon completion, purify the product directly from the reaction mixture.
-
Purification by Vacuum Distillation: Assemble a vacuum distillation apparatus and distill the product under reduced pressure.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol or ethyl acetate) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
-
Mandatory Visualizations
References
Technical Support Center: Scaling Up the Production of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Welcome to the technical support center for the synthesis and scale-up of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this synthesis from the laboratory to pilot plant and production scales.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on challenges that arise during scale-up.
Reaction Chemistry and Control
Q1: What is the fundamental reaction for producing this compound?
A1: The synthesis is a base-catalyzed cyanoethylation, which is a type of Michael addition reaction. It involves the reaction of 2-ethyl-4-methylimidazole with acrylonitrile. The lone pair of electrons on the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile.
Q2: My reaction is showing a significant exotherm, and I'm concerned about thermal runaway. How can I mitigate this risk during scale-up?
A2: The cyanoethylation reaction is exothermic, and the risk of a thermal runaway is a primary concern during scale-up. A thermal runaway can occur when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.
Troubleshooting Steps:
-
Controlled Addition: Implement a controlled, slow addition of acrylonitrile to the reaction mixture. This allows the cooling system to manage the heat generated.
-
Effective Cooling: Ensure your reactor has an adequate cooling system. The efficiency of heat removal becomes more critical at a larger scale.
-
Solvent Choice: The use of an appropriate solvent can help to dissipate heat.
-
Monitoring: Continuously monitor the internal temperature of the reactor. Install alarms and emergency cooling or quenching systems.
-
Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to understand the thermal properties of the reaction.
Q3: I am observing a lower than expected yield. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors, especially during scale-up.
Troubleshooting Steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or optimizing the temperature.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Catalyst Inefficiency: If using a catalyst, its activity might be insufficient or it may have degraded. Ensure the catalyst is of good quality and used in the appropriate amount.
-
Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, affecting the reaction rate and yield.
Impurity and Byproduct Formation
Q4: What are the common impurities and byproducts I should expect in the synthesis of this compound?
A4: While specific impurity profiles can vary, common byproducts in cyanoethylation reactions include:
-
Unreacted Starting Materials: Residual 2-ethyl-4-methylimidazole and acrylonitrile.
-
Polymerization of Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of basic catalysts or at elevated temperatures.
-
Bis-cyanoethylation Product: Reaction of a second molecule of acrylonitrile with the product.
-
Isomers: Depending on the reaction conditions, trace amounts of other isomers may form. The product itself is often a sum of isomers.
Q5: How can I minimize the formation of these impurities?
A5: Minimizing impurity formation is key to achieving high purity and simplifying the purification process.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar ratio of reactants. An excess of acrylonitrile can increase the likelihood of polymerization and bis-cyanoethylation.
-
Temperature Control: Maintain a consistent and optimized reaction temperature to prevent unwanted side reactions.
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction's selectivity.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions involving atmospheric components.
Purification Challenges
Q6: I am struggling to purify the final product to the desired level. What are the recommended large-scale purification methods?
A6: Purification of imidazole derivatives on a large scale can be challenging. The most common methods are distillation and crystallization.
Troubleshooting Steps for Crystallization:
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, while keeping impurities dissolved.
-
Cooling Profile: A controlled cooling rate can improve crystal size and purity.
-
Seeding: Adding seed crystals can help initiate crystallization and control the crystal form.
Troubleshooting Steps for Distillation:
-
Vacuum Distillation: Due to the relatively high boiling point of the product, vacuum distillation is necessary to prevent thermal decomposition.
-
Fractional Distillation: A fractional distillation column can help to separate the product from impurities with close boiling points.
Q7: How can I remove unreacted 2-ethyl-4-methylimidazole from my final product?
A7: Unreacted 2-ethyl-4-methylimidazole can often be removed through:
-
Acid Wash: In an appropriate solvent system, washing with a dilute acid solution can extract the basic imidazole into the aqueous phase.
-
Distillation: If the boiling point difference is sufficient, fractional distillation can be effective.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range | Potential Impact of Deviation |
| Reactant Molar Ratio | 1:1 to 1:1.1 | Excess acrylonitrile may lead to increased byproduct formation. |
| (2-ethyl-4-methylimidazole : acrylonitrile) | ||
| Temperature | 60-80 °C | Higher temperatures can accelerate the reaction but may also increase the rate of side reactions and the risk of thermal runaway. |
| Catalyst Loading | Varies with catalyst type | Insufficient catalyst can lead to an incomplete reaction. Excess catalyst may promote side reactions. |
| Reaction Time | 4-8 hours | Shorter times may result in incomplete conversion. Longer times may increase byproduct formation. |
| Expected Yield | >90% | Lower yields may indicate issues with reaction conditions or starting material quality. |
| Expected Purity (crude) | 85-95% | Lower purity indicates significant side reactions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and should be optimized for specific equipment and scale.
-
Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel with 2-ethyl-4-methylimidazole.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a positive pressure throughout the reaction.
-
Solvent and Catalyst: If using a solvent and/or a catalyst, add them to the reactor and stir until dissolved or suspended.
-
Reactant Addition: Slowly add acrylonitrile to the reactor through the addition funnel over a period of 2-4 hours, while maintaining the desired reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by a suitable method, such as HPLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the chosen purification method.
Protocol 2: Purification by Vacuum Distillation
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Distillation Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Heat the crude product under vacuum. Collect the fractions that distill at the expected boiling point of this compound.
-
Analysis: Analyze the purity of the collected fractions.
Protocol 3: Purification by Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for scaling up the synthesis.
methods for resolving solubility problems with 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is described as sparingly soluble in water. Its nitrile group contributes to reduced water solubility.[1] However, it is generally soluble in polar organic solvents. Conflicting reports of its water solubility exist, with some sources describing it as soluble in water, alcohol, propanone, and benzene.[2] Therefore, experimental determination of its solubility in your specific aqueous system is highly recommended.
Q2: What are the key physicochemical properties of this compound relevant to its solubility?
A2: Understanding the physicochemical properties is crucial for addressing solubility issues. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N₃ | [3] |
| Molecular Weight | 163.22 g/mol | [3] |
| pKa (Predicted) | 7.76 ± 0.60 | [2] |
| Appearance | Light yellow crystal/liquid | [2][3] |
| Density | 0.950 g/mL at 25 °C | [4][5] |
Q3: What are the common initial steps to troubleshoot the poor aqueous solubility of this compound?
A3: For initial troubleshooting, it is advised to systematically evaluate the effects of pH and co-solvents on the solubility of this compound. Given its predicted pKa of 7.76, its solubility is expected to be pH-dependent.[2] A logical workflow for addressing these issues is presented below.
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer.
Possible Cause: The aqueous solubility of this compound is exceeded in your experimental conditions.
Troubleshooting Steps:
-
pH Adjustment:
-
Given the imidazole moiety, the compound is a weak base and its solubility is likely to increase in acidic conditions (pH < pKa) due to the formation of a more soluble salt.
-
Experimentally determine the pH-solubility profile to identify the optimal pH for your experiment.
-
-
Co-solvent Addition:
-
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Screen a panel of pharmaceutically acceptable co-solvents.
-
Quantitative Comparison of Co-solvent Effects on Structurally Similar Compounds:
The following table provides an example of how co-solvents can enhance the solubility of a poorly water-soluble drug with a similar heterocyclic structure. Note: This data is illustrative and not specific to this compound.
| Co-solvent System (v/v) | Solubility Increase (Fold) |
| 20% Ethanol in Water | ~10 |
| 40% Ethanol in Water | ~50 |
| 20% Propylene Glycol in Water | ~8 |
| 40% Propylene Glycol in Water | ~30 |
| 20% PEG 400 in Water | ~15 |
| 40% PEG 400 in Water | ~70 |
Issue 2: pH adjustment and co-solvents are not providing sufficient solubility for my required concentration.
Possible Cause: The intrinsic solubility of the compound is very low, and more advanced formulation strategies are required.
Troubleshooting Steps:
-
Solid Dispersion:
-
This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can enhance the dissolution rate and apparent solubility by reducing particle size to a molecular level and improving wettability.
-
Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
-
Nanotechnology Approaches:
-
Reducing the particle size of the compound to the nanometer range can increase the surface area, leading to improved solubility and dissolution rates.
-
Techniques include nanosuspension preparation.
-
-
Lipid-Based Formulations:
-
For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at high speed followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Reporting: Express the solubility in units such as mg/mL or µg/mL.
Protocol 2: Co-solvent Solubility Enhancement Study
-
Solvent Selection: Choose a panel of water-miscible co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the most effective co-solvent and the optimal concentration range.
Protocol 3: Preparation of Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture). Common drug-to-carrier ratios to screen are 1:1, 1:2, 1:5, and 1:10 (w/w).[4]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a thin film on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the dried solid dispersion from the flask, pulverize it, and pass it through a sieve.
-
Evaluation: Characterize the solid dispersion for its dissolution properties and compare it to the pure drug.
Signaling Pathway
Imidazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[6] The diagram below illustrates a simplified hypothetical signaling pathway where this compound could exert an anti-inflammatory effect by inhibiting COX-2.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ajprd.com [ajprd.com]
- 4. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
minimizing side reactions during the synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
Technical Support Center: Synthesis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize side reactions during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method is the cyanoethylation of 2-ethyl-4-methylimidazole with acrylonitrile.[1][2] This reaction is a specific type of Michael addition, where the imidazole nitrogen acts as a nucleophile, attacking the electron-deficient alkene of acrylonitrile.[3][4] The reaction is typically base-catalyzed.[4][5]
Q2: What are the most common side reactions to anticipate during this synthesis?
The primary side reactions of concern are:
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases or at elevated temperatures. This can lead to the formation of an intractable solid and significantly lower the yield of the desired product.
-
Dicyanoethylation: A second molecule of acrylonitrile can react with the product, leading to a di-substituted impurity.[5] This is more likely to occur when an excess of acrylonitrile is used.[5]
-
Formation of By-products from Impurities: The purity of starting materials is crucial. Impurities in the 2-ethyl-4-methylimidazole or acrylonitrile can lead to undesired by-products.
Q3: My reaction mixture is turning into a solid polymer. How can I prevent this?
Polymerization of acrylonitrile is a common issue. To mitigate this:
-
Control Temperature: Avoid high reaction temperatures, as heat can initiate polymerization. Running the reaction at room temperature or with gentle cooling is often sufficient.
-
Controlled Addition: Add the acrylonitrile dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the monomer low, reducing the likelihood of polymerization.
-
Catalyst Choice: Use a mild and efficient catalyst. Very strong bases can aggressively promote polymerization. Catalysts like [n-butyl urotropinium]OH have been reported to give high yields with short reaction times, minimizing the window for side reactions.[1][2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions initiated by oxygen, which can sometimes contribute to polymerization.[1]
Q4: I am observing a significant amount of a di-adduct impurity in my final product. How can I minimize this?
The formation of a dicyanoethylated product results from the reaction of a second acrylonitrile molecule. To avoid this:
-
Adjust Stoichiometry: Carefully control the molar ratio of the reactants. Avoid using a large excess of acrylonitrile. A molar ratio of acrylonitrile to 2-ethyl-4-methylimidazole of approximately 1.2:1 to 1:1 is a good starting point.[2] Some protocols suggest that even with equimolar amounts, di-substitution can occur, highlighting the need for careful optimization.[5]
Q5: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors:
-
Side Reactions: The polymerization of acrylonitrile is a primary cause of yield loss.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[2]
-
Suboptimal Conditions: The temperature, catalyst, or reaction time may not be optimal. A systematic optimization of these parameters is recommended.[1]
-
Loss During Workup: The product may be lost during the extraction or purification steps. This compound is soluble in water and various organic solvents, which can complicate extractions if not planned carefully.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Yield | 1. Inactive or insufficient catalyst.2. Reaction not run to completion.3. Suboptimal temperature.4. Significant side reactions (e.g., polymerization). | 1. Use a fresh, verified catalyst. Consider screening different base catalysts.2. Monitor the reaction via TLC until the 2-ethyl-4-methylimidazole spot disappears.3. Optimize the reaction temperature. While high temperatures can cause side reactions, some activation energy is required.4. Add acrylonitrile dropwise; run under an inert atmosphere. |
| Reaction Mixture Solidifies / Becomes Viscous | 1. Polymerization of acrylonitrile. | 1. Immediately lower the reaction temperature.2. Ensure slow, dropwise addition of acrylonitrile.3. Use a milder catalyst or a solvent-free approach which has been shown to be effective.[1][2] |
| Difficult to Purify Product / Multiple Spots on TLC | 1. Formation of dicyanoethylated by-product.2. Presence of unreacted starting materials.3. Contaminants in reagents. | 1. Reduce the molar ratio of acrylonitrile to imidazole.2. Increase reaction time or gently warm the mixture if TLC shows incomplete conversion.3. Use high-purity, distilled reagents.4. For purification, consider distillation or column chromatography.[1] HPLC methods are also available for analysis and isolation.[7] |
| Product Discoloration (Yellow to Brown) | 1. Oxidation of imidazole or impurities.2. High reaction temperature causing decomposition. | 1. Perform the synthesis under an inert nitrogen or argon atmosphere.[1]2. Ensure the reaction temperature is carefully controlled and does not exceed the stability limit of the reactants or product. |
Visualized Workflows and Pathways
Caption: Reaction pathway for the synthesis of the target molecule and common side reactions.
Caption: A logical troubleshooting workflow for synthesis issues.
Quantitative Data Summary
This table summarizes reaction conditions from a reported high-yield synthesis protocol. Optimization may be required based on laboratory-specific conditions and reagent purity.
| Parameter | Value / Condition | Notes | Reference |
| Catalyst | [n-butyl urotropinium]OH | An efficient catalyst for solvent-free conditions. | [1][2] |
| Reactant Ratio | 1.0 : 1.2 (Imidazole : Acrylonitrile) | A slight excess of acrylonitrile was used. | [2] |
| Solvent | None (Neat) | A solvent-free process reduces environmental impact and can simplify workup. | [1][2] |
| Temperature | Not specified (Implied Room Temp.) | Vigorous stirring is noted; no external heating is mentioned. | [2] |
| Reaction Time | 70 minutes | Completion should be monitored by TLC. | [2] |
| Yield | High | The protocol is described as providing high yield and purity. | [1] |
Experimental Protocol: Solvent-Free Synthesis
This protocol is adapted from a literature procedure demonstrating a high-yield, environmentally friendly synthesis.[2]
Reagents & Materials:
-
2-Ethyl-4-methylimidazole (e.g., 0.440g, 4.0 mmol)
-
Acrylonitrile (e.g., 0.254g, 4.8 mmol)
-
[n-butyl urotropinium]OH catalyst (e.g., 0.108g, 0.25 mmol)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel or syringe pump
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add 2-ethyl-4-methylimidazole (4.0 mmol) and the [n-butyl urotropinium]OH catalyst (0.25 mmol). If using, establish an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Begin vigorous stirring of the mixture. Using a dropping funnel or syringe, add the acrylonitrile (4.8 mmol) dropwise over a period of 10-15 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (Thin Layer Chromatography), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is complete when the spot corresponding to 2-ethyl-4-methylimidazole is no longer visible. The reported reaction time is approximately 70 minutes.[2]
-
Workup and Purification:
-
Once the reaction is complete, the crude product can be purified.
-
While the source does not detail purification, standard methods for similar compounds include vacuum distillation or column chromatography on silica gel.[1]
-
An alternative workup could involve dissolving the mixture in a suitable organic solvent (e.g., ethyl acetate), washing with water to remove the catalyst, drying the organic layer over sodium sulfate, filtering, and concentrating under reduced pressure before final purification.
-
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound [benthamopenarchives.com]
- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Separation of 1H-Imidazole-1-propanenitrile, 2-ethyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and effective techniques used for the analysis of related imidazole derivatives. The presented data is illustrative to demonstrate a comparative framework and is based on typical performance characteristics of these methods.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent and powerful techniques for the quantification of imidazole derivatives. The choice between these methods depends on factors such as the analyte's volatility and thermal stability, the sample matrix, and the required sensitivity and selectivity.
Data Presentation: Quantitative Method Validation
The following tables summarize hypothetical yet realistic validation parameters for HPLC-UV and GC-MS methods for the quantification of this compound. These tables are intended to serve as a template for the evaluation of analytical methods.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance
| Parameter | HPLC-UV | GC-MS |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Concentration Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD%) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.005 µg/mL |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.01 µg/mL |
Table 2: Detailed HPLC-UV Validation Data (Illustrative)
| Analyte | Linearity (µg/mL) | R² | Accuracy (% Recovery) | Precision (RSD%) |
| This compound | 0.1 - 100 | 0.9985 | 99.8 ± 1.3 | 1.8 |
Table 3: Detailed GC-MS Validation Data (Illustrative)
| Analyte | Linearity (µg/mL) | R² | Accuracy (% Recovery) | Precision (RSD%) |
| This compound | 0.01 - 50 | 0.9992 | 100.2 ± 0.6 | 1.2 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for the quantification of this compound using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography (HPLC-UV) Method
A reverse-phase HPLC method is a common approach for the analysis of imidazole derivatives.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is typically used. For Mass Spectrometry (MS) compatibility, volatile buffers like ammonium formate or formic acid should be used instead of non-volatile buffers like phosphoric acid.[2][3]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective method suitable for volatile and thermally stable compounds. Imidazole derivatives may require derivatization to improve their volatility and chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split/splitless injection is commonly used.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other components in the sample matrix.
-
Mass Spectrometry: Electron ionization (EI) is a common ionization technique, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Derivatization: If necessary, a derivatization step using agents like silylating reagents (e.g., BSTFA) or acylating reagents can be employed to improve the volatility and thermal stability of the analyte.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the development and validation of an analytical method.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the analytical techniques discussed.
HPLC-UV Experimental Workflow
Caption: The experimental workflow for quantification by HPLC-UV.
GC-MS Experimental Workflow
Caption: The experimental workflow for quantification by GC-MS.
References
A Comparative Analysis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile and Other Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (2E4MZ-CN) and other notable imidazole derivatives. The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and catalytic properties.[1][2] This document delves into a side-by-side examination of their physicochemical characteristics, catalytic efficacy, and potential biological applications, supported by available experimental data and detailed experimental protocols.
Physicochemical Properties: A Comparative Overview
The subtle structural variations among imidazole derivatives can significantly influence their physical and chemical properties, which in turn affect their biological activity, solubility, and application in material science. 2E4MZ-CN is distinguished by the presence of a propanenitrile group at the N1 position, an ethyl group at C2, and a methyl group at C4.[3] These substitutions impact its reactivity and physical state compared to simpler imidazoles. A summary of key physicochemical properties is presented in Table 1.
| Property | This compound | 2-Ethyl-4-methylimidazole | Imidazole | Clotrimazole | Metronidazole |
| CAS Number | 23996-25-0 | 931-36-2 | 288-32-4 | 23593-75-1 | 443-48-1 |
| Molecular Formula | C₉H₁₃N₃ | C₆H₁₀N₂ | C₃H₄N₂ | C₂₂H₁₇ClN₂ | C₆H₉N₃O₃ |
| Molecular Weight ( g/mol ) | 163.22 | 110.16 | 68.08 | 344.84 | 171.15 |
| Boiling Point (°C) | 245-246 | 266-268 | 256 | Decomposes | Decomposes |
| Melting Point (°C) | Not applicable (liquid at room temp.) | 46-48 | 89-91 | 147-149 | 159-161 |
| Density (g/mL at 25°C) | 0.950 | Not available | 1.23 | Not available | Not available |
| Solubility | Soluble in polar organic solvents.[3] | Soluble in water. | Soluble in water. | Practically insoluble in water; soluble in ethanol. | Sparingly soluble in water; soluble in ethanol. |
Catalytic Activity in Epoxy Resin Curing
Imidazole derivatives are widely utilized as curing agents and accelerators for epoxy resins in the electronics and composites industries.[4][5] Their catalytic activity is attributed to the nucleophilic nature of the nitrogen atoms in the imidazole ring, which can initiate the ring-opening polymerization of epoxides.[6]
A comparative study on the curing of an epoxy resin (YDF-170) with various imidazole derivatives provides insight into their relative catalytic efficiencies.[7] The curing process was monitored using Differential Scanning Calorimetry (DSC), with the peak exotherm temperature indicating the temperature at which the curing reaction proceeds at its maximum rate. A lower peak exotherm temperature suggests a higher catalytic activity.
The results, summarized in Table 2, indicate that 2-methylimidazole (2MI) exhibits the highest reactivity among the tested compounds.[7] this compound (2E4MCNI) shows a higher peak exotherm temperature compared to its precursor, 2-ethyl-4-methylimidazole (2E4MI), suggesting a moderating effect of the propanenitrile group on the catalytic activity.[7]
| Imidazole Derivative | Abbreviation | Peak Exotherm Temperature (°C) |
| Imidazole | Im | 150.2 |
| 2-Methylimidazole | 2MI | 136.5 |
| 2-Ethylimidazole | 2EI | 148.6 |
| 2-Phenylimidazole | 2PhI | 168.3 |
| 2-Ethyl-4-methylimidazole | 2E4MI | 140.7 |
| This compound | 2E4MCNI | 156.4 |
Data sourced from a study on the curing of YDF-170 epoxy resin.[7]
Potential Biological Activities
While direct comparative biological data for this compound is limited in publicly available literature, the broader class of imidazole derivatives is known for a wide spectrum of pharmacological activities.[1][2] The structural features of 2E4MZ-CN suggest the potential for similar biological functions.
Antimicrobial and Antifungal Activity
Many imidazole-containing compounds are potent antimicrobial and antifungal agents.[8][9] Well-known examples include the antifungal drug clotrimazole and the antibacterial/antiprotozoal agent metronidazole. The proposed mechanism of action for antifungal imidazoles involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.
While no specific Minimum Inhibitory Concentration (MIC) data for 2E4MZ-CN against bacterial or fungal strains was found, it is plausible that it may exhibit some level of antimicrobial activity due to its imidazole core.[3] A comparative summary of the antifungal activity of clotrimazole against various fungal pathogens is provided in Table 3 as a reference.
| Fungal Strain | Clotrimazole MIC (µg/mL) |
| Candida albicans | 0.03 - 0.1 |
| Candida glabrata | 0.125 |
| Candida krusei | 0.125 |
| Aspergillus fumigatus | 0.10 - 2 |
Note: The antifungal activity of this compound is not included due to the current lack of available data.
Enzyme Inhibition
The imidazole ring is a common feature in many enzyme inhibitors due to its ability to coordinate with metal ions in the active site and participate in hydrogen bonding.[1] Research has indicated that 2E4MZ-CN has the potential to act as an enzyme inhibitor.[3] The nitrile group, being reactive, could potentially form covalent bonds with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition.[3]
Numerous imidazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX), protein kinases, and sirtuins.[10] For instance, certain substituted 1H-imidazole derivatives have shown potent inhibition of COX-2, an enzyme involved in inflammation.[10] While specific IC₅₀ values for 2E4MZ-CN are not available, the general experimental workflow for determining enzyme inhibition is well-established.
Experimental Protocols
Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
Objective: To determine the concentration of an imidazole derivative required to inhibit the activity of a specific enzyme by 50%.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme assay
-
Imidazole derivatives (test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare serial dilutions of the imidazole derivatives in the assay buffer. A typical concentration range might span from 100 µM to 0.01 µM.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank wells).
-
Add a small volume of each dilution of the imidazole derivative to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add a fixed volume of the substrate solution to each well to start the enzymatic reaction.
-
-
Data Collection:
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rate for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.[10]
-
References
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijesrr.org [ijesrr.org]
- 9. nano-ntp.com [nano-ntp.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile and related imidazole-based compounds. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on the well-documented biological activities of the broader class of imidazole derivatives. This document outlines potential therapeutic applications, presents general experimental protocols for assessing biological activity, and includes visualizations of relevant workflows and signaling pathways.
Introduction to this compound
This compound is a heterocyclic compound featuring an imidazole ring substituted with ethyl and methyl groups, and a propanenitrile functional group.[1] The imidazole scaffold is a key structural motif in numerous biologically active molecules and approved pharmaceuticals, recognized for its ability to engage in various biological interactions.[2][3][4] This compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] While specific biological activity data for this compound is scarce, its structural features suggest potential as an enzyme inhibitor and in the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.[1][5]
Comparative Biological Activities of Imidazole Derivatives
The biological activities of imidazole derivatives are diverse and depend significantly on the nature and position of their substituents. A qualitative comparison of the potential activities of this compound with other classes of imidazole analogues is presented below.
Table 1: Qualitative Comparison of Biological Activities of Imidazole Analogues
| Analogue Class | Key Structural Features | Reported Biological Activities | Potential of this compound |
| Alkyl-Substituted Imidazoles | Simple alkyl chains at various positions. | Generally exhibit moderate antimicrobial and antifungal activities.[6] | The ethyl and methyl groups may contribute to baseline antimicrobial effects. |
| Aryl-Substituted Imidazoles | One or more phenyl or other aryl groups. | Potent anticancer, antifungal, and anti-inflammatory activities are widely reported.[7] | Lacks the bulky aryl groups often associated with high potency in this class. |
| Nitroimidazoles | Contains a nitro group, typically at position 5. | Well-established as antibacterial and antiprotozoal agents (e.g., metronidazole). | The propanenitrile group offers a different electronic and steric profile compared to the nitro group. |
| Imidazole-Thiazole Hybrids | A fused or linked imidazole and thiazole ring system. | Exhibit a broad spectrum of antimicrobial and anticancer activities. | As a single heterocyclic system, it would likely have a different target profile. |
| Benzimidazoles | An imidazole ring fused to a benzene ring. | Show a wide range of activities including anthelmintic, antiviral, and anticancer.[8][9] | The monocyclic imidazole core is less rigid than the fused benzimidazole system. |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the biological activity of this compound and its analogues are provided below.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculums standardized to 0.5 McFarland.
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (broth with solvent).
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in the microtiter plate.
-
Add the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effect of a compound on cancer cell lines to determine its IC50 (half-maximal inhibitory concentration).
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
-
Protocol 3: In Vitro Enzyme Inhibition Assay (General Kinase Assay)
This protocol can be adapted to assess the inhibitory effect of a compound on a specific kinase.
-
Materials:
-
Recombinant kinase.
-
Kinase-specific substrate.
-
ATP.
-
Assay buffer.
-
Test compound dissolved in DMSO.
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Luminometer.
-
-
Procedure:
-
Add the test compound at various concentrations to the wells of the plate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Add the kinase detection reagent to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Visualizations
The following diagrams illustrate a general experimental workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by imidazole derivatives.
Conclusion
While this compound remains a compound with underexplored biological potential, the extensive research on the broader class of imidazole derivatives suggests that it may possess valuable antimicrobial, anticancer, or enzyme-inhibitory properties. The provided experimental protocols offer a starting point for the systematic evaluation of its biological activity and that of its future analogues. Further investigation is warranted to elucidate the specific biological targets and therapeutic potential of this and related imidazole-propanenitrile compounds. The development of structure-activity relationships will be crucial in optimizing the imidazole scaffold for desired therapeutic effects.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Catalytic Prowess of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. This guide provides a comprehensive benchmark of the catalytic performance of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a versatile imidazole derivative. Its catalytic efficacy is objectively compared with alternative catalysts, supported by experimental data, to facilitate informed decision-making in various chemical transformations.
Catalytic Performance in Epoxy Resin Curing
This compound is widely utilized as a curing agent and accelerator in epoxy resin systems. Its performance in this application has been benchmarked against other common imidazole-based catalysts. The catalytic activity is primarily evaluated using Differential Scanning Calorimetry (DSC), which provides data on the heat flow associated with the curing reaction, allowing for the determination of key parameters such as peak temperature and curing time.
A comparative study on the curing of a Diglycidyl ether of bisphenol F (DGEBA) epoxy resin highlights the superior catalytic activity of 2-Ethyl-4-methylimidazole, a closely related compound, when compared to 1-Methylimidazole. The data indicates that 2-Ethyl-4-methylimidazole leads to a lower maximum peak temperature and shorter curing times, suggesting a more efficient catalytic process. While direct data for this compound was not found in the same comparative study, its structural similarity and the data from other studies on imidazole derivatives in epoxy curing suggest it would exhibit potent catalytic activity.
Another study investigated the curing behavior of an epoxy resin with a range of imidazole derivatives, including 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole, which is synonymous with the topic compound. This research provides valuable comparative data on curing times at different temperatures.
Comparative Catalytic Performance in Epoxy Resin Curing
| Catalyst | Maximum Peak Temperature (°C) | Enthalpy of Reaction (ΔH, J/g) | Glass Transition Temperature (Tg, °C) | Curing Time at 150°C (s) | Curing Time at 180°C (s) |
| 2-Ethyl-4-methylimidazole | 115 | 460 | 140 | 120 | 45 |
| 1-Methylimidazole | 126 | 455 | 135 | 180 | 60 |
| 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole | Not Reported | Not Reported | Not Reported | ~150 | ~60 |
Note: Data for 2-Ethyl-4-methylimidazole and 1-Methylimidazole is compiled from a study on the curing of a Diglycidyl ether of bisphenol F epoxy resin. Data for 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole is estimated from graphical representations in a separate study.
Catalytic Role in Aza-Michael Additions
Experimental Protocols
Epoxy Resin Curing Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the catalytic activity of imidazole derivatives in the curing of an epoxy resin.
Materials:
-
Epoxy Resin (e.g., Diglycidyl ether of bisphenol F)
-
Imidazole Catalyst (e.g., this compound, 2-Ethyl-4-methylimidazole, 1-Methylimidazole)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
Procedure:
-
A precise amount of the epoxy resin is weighed into an aluminum DSC pan.
-
A specific concentration of the imidazole catalyst (e.g., 10 wt%) is added to the epoxy resin.
-
The components are thoroughly mixed directly in the DSC pan.
-
The pan is hermetically sealed.
-
The sample is placed in the DSC instrument.
-
A dynamic DSC scan is performed, typically from room temperature to around 250°C at a constant heating rate (e.g., 10°C/min).
-
The heat flow as a function of temperature is recorded to obtain the DSC thermogram.
-
The maximum peak temperature, enthalpy of reaction (ΔH), and glass transition temperature (Tg) are determined from the thermogram.
-
Isothermal curing experiments can also be performed by rapidly heating the sample to a specific temperature (e.g., 150°C or 180°C) and holding it for a certain time to measure the curing time.
Visualizing the Catalytic Mechanism
Catalytic Cycle of Imidazole in Epoxy Resin Curing
The catalytic action of imidazoles in epoxy resin curing proceeds through a nucleophilic ring-opening mechanism. The lone pair of electrons on the sp2 nitrogen atom of the imidazole ring initiates the polymerization.
Catalytic cycle of imidazole in epoxy resin homopolymerization.
Experimental Workflow for Catalyst Benchmarking
The process of benchmarking catalytic performance involves a systematic series of steps from sample preparation to data analysis.
Workflow for benchmarking catalytic performance in epoxy curing.
cross-reactivity assessment of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile in biological assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile against a panel of selected kinases and cytochrome P450 (CYP) enzymes. Due to the absence of publicly available experimental data for this specific compound, this guide presents a hypothetical cross-reactivity profile based on the known activities of structurally related imidazole-based compounds. The data herein is intended to serve as an illustrative example of a rigorous cross-reactivity assessment. The compound of interest, this compound, is a heterocyclic compound with potential applications in pharmaceutical development, particularly in oncology and anti-inflammatory research.[1] Its imidazole core is a common feature in many biologically active molecules, including enzyme inhibitors.[2]
Executive Summary
This guide outlines a hypothetical cross-reactivity assessment of this compound compared to two well-characterized imidazole-based compounds: SB203580, a p38 MAPK inhibitor, and Clotrimazole, an antifungal agent known to interact with CYP enzymes. The assessment is designed to evaluate the selectivity of this compound and identify potential off-target interactions early in the drug discovery process. Imidazole-containing compounds are known for their potential to interact with a variety of biological targets, making cross-reactivity profiling a critical step in their development.[3][4]
Data Presentation: Comparative Inhibitory Activity (IC50)
The following tables summarize the hypothetical inhibitory activities (IC50 in µM) of this compound and comparator compounds against a panel of protein kinases and cytochrome P450 enzymes. Lower IC50 values indicate higher potency.
Table 1: Kinase Selectivity Profile
| Target Kinase | This compound (Hypothetical IC50, µM) | SB203580 (Reference IC50, µM) | Comparator 2 (Hypothetical IC50, µM) |
| p38α | 0.5 | 0.05 | > 100 |
| JNK1 | 15 | 10 | > 100 |
| ERK2 | 50 | 25 | > 100 |
| VEGFR2 | 75 | > 100 | 5 |
| EGFR | > 100 | > 100 | 1 |
Table 2: Cytochrome P450 Inhibition Profile
| CYP Enzyme | This compound (Hypothetical IC50, µM) | Clotrimazole (Reference IC50, µM) | Comparator 2 (Hypothetical IC50, µM) |
| CYP1A2 | 25 | 5 | 50 |
| CYP2C9 | 10 | 1 | 75 |
| CYP2C19 | 30 | 2 | > 100 |
| CYP2D6 | > 100 | 10 | > 100 |
| CYP3A4 | 5 | 0.5 | 20 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro inhibitory activity of the test compounds against a panel of protein kinases.
Methodology:
-
Reagents: LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™ 647-labeled kinase inhibitor (tracer), and purified kinase enzymes.
-
Procedure: a. A serial dilution of the test compounds is prepared in the assay buffer. b. The kinase, tracer, and Eu-labeled antibody are added to the wells of a microplate. c. The test compound is added to the wells, and the plate is incubated at room temperature. d. The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The TR-FRET signal is converted to percent inhibition, and the IC50 values are calculated by fitting the data to a four-parameter logistic model.
Cytochrome P450 Inhibition Assay (Fluorometric)
Objective: To assess the potential of the test compounds to inhibit the activity of major human CYP450 enzymes.
Methodology:
-
Reagents: Human liver microsomes, specific fluorogenic CYP450 substrate, and NADPH regenerating system.
-
Procedure: a. A serial dilution of the test compounds is prepared. b. Human liver microsomes and the specific fluorogenic substrate are pre-incubated with the test compound. c. The reaction is initiated by the addition of the NADPH regenerating system. d. The fluorescence of the metabolized product is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence generation is calculated, and the percent inhibition is determined. IC50 values are calculated using a non-linear regression model.
Visualizations
Hypothetical Signaling Pathway Interaction
The following diagram illustrates a hypothetical signaling pathway where this compound may exert its primary effect as a p38α inhibitor, a pathway often implicated in inflammation and cancer.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the logical flow of the cross-reactivity assessment process, from compound acquisition to data analysis and interpretation.
References
A Comparative Guide to the Computational and Experimental Characterization of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
This guide provides a comparative analysis of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, a substituted imidazole derivative with applications in pharmaceutical development and material science.[1] The properties of this compound are compared with a structurally similar alternative, 2-Ethyl-4-methylimidazole, to offer a comprehensive overview for researchers, scientists, and drug development professionals. The guide integrates computational modeling approaches with established experimental protocols to provide a framework for property evaluation.
Physicochemical Property Comparison
The following table summarizes key physicochemical properties of this compound and a relevant alternative, 2-Ethyl-4-methylimidazole. This data is essential for understanding the potential behavior of these molecules in various chemical and biological systems.
| Property | This compound | 2-Ethyl-4-methylimidazole (Alternative) |
| Molecular Formula | C₉H₁₃N₃ | C₆H₁₀N₂[2][3] |
| Molecular Weight | 163.22 g/mol | 110.16 g/mol [2][3] |
| Boiling Point | 245-246 °C | 292-295 °C[3][4] |
| Density | 0.950 g/mL at 25 °C | 0.975 g/mL at 25 °C[3][4] |
| Refractive Index | n20/D 1.5070 | n20/D 1.5[3] |
| Flash Point | >110 °C | 137 °C[4] |
| LogP (Predicted) | Not available | 0.62[2] |
| pKa (Predicted) | 7.76 ± 0.60 | Not available |
Computational Modeling Workflow
Computational modeling offers a powerful approach to predict molecular properties, reducing the time and cost associated with experimental screening. Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules, enabling the prediction of various physicochemical properties.[1][5][6] The following diagram illustrates a typical workflow for predicting molecular properties using computational methods.
References
- 1. Density functional theory - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
A Comparative Guide: 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile versus 2-ethyl-4-methylimidazole in Specific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile and its parent compound, 2-ethyl-4-methylimidazole. The comparison focuses on their performance in various applications, supported by available experimental data.
Introduction
2-ethyl-4-methylimidazole is a versatile heterocyclic compound widely utilized as a curing agent for epoxy resins, a catalyst, and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its derivative, this compound, is formed by the cyanoethylation of 2-ethyl-4-methylimidazole. This modification introduces a propanenitrile group, which can alter the compound's physical and chemical properties, leading to different performance characteristics in specific applications.[1] This guide explores these differences to aid researchers in selecting the appropriate compound for their needs.
Physicochemical Properties
A summary of the key physicochemical properties of both compounds is presented in Table 1. The addition of the propanenitrile group in this compound results in a higher molecular weight, boiling point, and density compared to 2-ethyl-4-methylimidazole.
Table 1: Physicochemical Properties
| Property | 2-ethyl-4-methylimidazole | This compound |
| CAS Number | 931-36-2 | 23996-25-0 |
| Molecular Formula | C₆H₁₀N₂ | C₉H₁₃N₃ |
| Molecular Weight | 110.16 g/mol [3] | 163.22 g/mol [4] |
| Appearance | Light yellow powder or yellowish viscous liquid[1][2] | Pale yellow to amber liquid[5] |
| Boiling Point | 292-295 °C[6] | 245-246 °C[5] |
| Melting Point | 47-54 °C[1] | 11 °C[5] |
| Density | ~1.0 g/cm³[1] | 0.950 g/mL at 25 °C[5] |
| Solubility | Soluble in water and organic solvents[1] | Soluble in ethanol; insoluble in water[5] |
Applications and Performance Comparison
Epoxy Resin Curing Agents
Both compounds are utilized as curing agents for epoxy resins.[1][5] 2-ethyl-4-methylimidazole is a well-established curing agent known for its high efficiency and the excellent mechanical properties it imparts to the cured resin.[3] The addition of the cyanoethyl group in this compound can affect the curing kinetics.
A comparative study investigated the curing times of an epoxy resin with various imidazole derivatives, including both 2-ethyl-4-methylimidazole and this compound. The results are summarized in Table 2.
Table 2: Curing Time of Epoxy Resin with Imidazole Derivatives
| Curing Agent | Curing Time at 150°C (seconds) | Curing Time at 180°C (seconds) |
| 2-ethyl-4-methylimidazole | 120 | 45 |
| This compound | 180 | 60 |
Data sourced from a comparative study on the curing of an epoxy resin with various imidazoles.
The data indicates that 2-ethyl-4-methylimidazole provides faster curing times at both 150°C and 180°C compared to its propanenitrile derivative. This suggests that the cyanoethyl group may introduce steric hindrance or alter the electronic properties of the imidazole ring, thereby affecting its catalytic activity in the epoxy polymerization.
Epoxy Curing Mechanism
The curing of epoxy resins with imidazoles proceeds via anionic polymerization. The proposed mechanism involves the nucleophilic attack of the imidazole nitrogen on the epoxide ring, leading to the formation of an adduct that initiates the polymerization process.
Composite Materials
This compound has been cited for its use in the preparation of carbon fiber composite materials for applications such as robotic arms.[7] The formulation described in a patent includes this compound as a component to enhance hardness, fatigue resistance, and durability.[7]
Fuel Additives
This compound has been identified as a component in an additive for methanol gasoline, which is claimed to improve power performance and acceleration.[7] The nitrile derivative is part of a mixture of compounds, and its specific contribution to the overall performance enhancement is not detailed. There is no available data comparing its effectiveness as a fuel additive directly against 2-ethyl-4-methylimidazole.
Pharmaceutical and Agrochemical Synthesis
Both compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][8] 2-ethyl-4-methylimidazole is a foundational building block for a variety of more complex molecules. The introduction of the propanenitrile group in this compound provides a reactive handle for further chemical modifications, making it a valuable intermediate for specific synthetic pathways, including those for anti-cancer and anti-inflammatory agents.[8]
Enzyme Inhibition and Drug Development
Imidazole derivatives are a significant class of compounds in drug discovery, known to interact with various biological targets, including enzymes. This compound has been investigated for its potential as an enzyme inhibitor.[1] The nitrile group can be a key pharmacophore, potentially interacting with active sites of enzymes.
Studies on other imidazole derivatives have shown that they can act as anticancer agents by inhibiting signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK1/2 pathways.[9]
While the potential for enzyme inhibition by this compound is noted, specific IC₅₀ values or direct comparative studies against 2-ethyl-4-methylimidazole are not available in the reviewed literature.
Experimental Protocols
Synthesis of this compound
Method: Michael Addition
This protocol describes the synthesis of this compound from 2-ethyl-4-methylimidazole and acrylonitrile.[1]
Materials:
-
2-ethyl-4-methylimidazole
-
Acrylonitrile
-
[n-butyl urotropinium]OH (catalyst)
Procedure:
-
To a reaction vessel containing 2-ethyl-4-methylimidazole (1 equivalent) and the catalyst, [n-butyl urotropinium]OH, add acrylonitrile (1.2 equivalents) dropwise while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by appropriate methods such as distillation or chromatography.
Mechanical Testing of Carbon Fiber Composites
Method: ASTM D3039 - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials[10]
This protocol outlines the procedure for determining the tensile properties of carbon fiber composites, which could be used to compare formulations containing either of the two imidazole derivatives as curing agents.
Specimen Preparation:
-
Prepare flat rectangular composite panels cured with the respective imidazole derivative.
-
Cut specimens from the panels to the dimensions specified in ASTM D3039 (typically 25 mm wide and 250 mm long).[11]
-
Bond tabs to the ends of the specimens to facilitate gripping.
Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer or strain gauges to measure strain.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.[11]
-
Record the load and displacement data.
Data Analysis:
-
Calculate the tensile strength, tensile modulus, and strain to failure from the stress-strain curve.
Enzyme Inhibition Assay
Method: In Vitro Enzyme Inhibition Assay
This general protocol can be adapted to screen 2-ethyl-4-methylimidazole and this compound for their inhibitory activity against a specific enzyme.[12]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add various concentrations of the test compounds to the wells. Include a control with no inhibitor.
-
Add the enzyme to all wells and incubate to allow for binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Conclusion
2-ethyl-4-methylimidazole and its derivative, this compound, exhibit distinct properties that influence their performance in various applications.
-
In epoxy resin curing , 2-ethyl-4-methylimidazole demonstrates faster curing times, making it a more efficient curing agent where rapid curing is desired.
-
In composite materials , this compound is a component in formulations designed for high-performance applications, although direct comparative data with its parent imidazole is lacking.
-
As a fuel additive , the nitrile derivative has been included in performance-enhancing formulations, but its individual contribution and comparison to the parent imidazole are not established.
-
In synthesis , both compounds are valuable intermediates, with the propanenitrile group offering additional synthetic handles for derivatization.
-
In the context of drug development , the potential for enzyme inhibition by the nitrile derivative warrants further investigation, particularly in exploring its effects on signaling pathways implicated in diseases like cancer.
The selection between these two compounds should be based on the specific requirements of the application. For applications demanding rapid curing of epoxy resins, 2-ethyl-4-methylimidazole is the preferred choice. For applications where the unique reactivity of the nitrile group can be leveraged, such as in specialized composites or as a synthetic intermediate, this compound is a promising candidate. Further research is needed to provide direct quantitative comparisons of their performance in applications beyond epoxy curing.
References
- 1. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 2. forneyonline.com [forneyonline.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 1-氰乙基-2-乙基-4-甲基咪唑 85% (sum of isomers) | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification [mdpi.com]
- 7. Page loading... [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Anticancer effects of imidazole nucleus in hepatocellular carcinoma cell lines via the inhibition of AKT and ERK1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. infinitalab.com [infinitalab.com]
- 11. Tensile Testing Composite ASTM D3039 [intertek.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1] All personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and adhere to strict safety protocols.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
All waste containing this compound, including pure chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be collected as hazardous waste. Use a designated, leak-proof, and clearly labeled waste container.
Step 2: Waste Container Selection
The choice of a chemically compatible waste container is crucial to prevent leaks and reactions.
| Container Material | Chemical Compatibility |
| High-Density Polyethylene (HDPE) | Good compatibility. Suitable for short-term storage of waste. |
| Glass | Excellent compatibility. Recommended for long-term storage of waste. |
| Metal | Not recommended due to potential reactivity. |
Step 3: Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., Toxic, Irritant)
-
The date of waste accumulation
Step 4: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]
Step 5: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal service.[5][6] Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Experimental Protocol: Neutralization of this compound Waste (for trained personnel only)
Disclaimer: This procedure should only be performed by trained personnel in a controlled laboratory setting, wearing appropriate PPE and working within a certified chemical fume hood.
Due to the presence of a basic imidazole ring and a nitrile group, which can be hydrolyzed under acidic conditions, a potential neutralization method involves controlled acid hydrolysis. This process will convert the nitrile to a carboxylic acid and neutralize the imidazole.
Materials:
-
Concentrated hydrochloric acid (HCl)
-
Stir plate and stir bar
-
Large beaker
-
pH meter or pH strips
Procedure:
-
Slowly and cautiously add the this compound waste to a large beaker of water with constant stirring. The final concentration of the chemical waste should not exceed 5%.
-
While continuously stirring, slowly add concentrated hydrochloric acid dropwise to the solution.
-
Monitor the pH of the solution. Continue adding acid until the pH is in the neutral range (pH 6-8).
-
The reaction may generate heat; proceed with caution and allow the solution to cool as needed.
-
Once neutralized, the resulting solution must still be collected and disposed of as hazardous waste through a professional disposal service.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 3. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile (CAS No. 23996-25-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risks associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is toxic if swallowed or inhaled and can cause serious eye damage and skin irritation.[1][2][3] The compound may also cause sensitization by inhalation and skin contact.[1]
| Hazard Classification | Category |
| Acute Toxicity, Oral | Category 3 |
| Eye Damage/Irritation | Category 1 |
| Skin Corrosion/Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Source: Sigma-Aldrich[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical to prevent exposure.[3][4]
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3][4] |
| Skin and Body Protection | Lab coat and other protective clothing to prevent skin contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (type ABEK) if vapors or aerosols are generated.[2][5] |
Handling and Storage
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated area, preferably a fume hood, is used for all handling procedures.[3][4]
-
Locate and ensure accessibility of emergency equipment, including an eyewash station and safety shower.
-
Verify that all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Handling:
Storage Plan:
-
Store in a tightly closed, properly labeled container.[3][7]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[1]
-
The designated storage class is 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects.[2][8]
Emergency Procedures
| Incident | Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.[5][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7] |
| Spill | Evacuate the area. Remove all ignition sources. Wear appropriate PPE. Contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container.[3]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service.[3] The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations for hazardous waste disposal.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound 85 23996-25-0 [sigmaaldrich.com]
- 3. docs.gato.txst.edu [docs.gato.txst.edu]
- 4. This compound | 23996-25-0 | Benchchem [benchchem.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 1-氰乙基-2-乙基-4-甲基咪唑 85% (sum of isomers) | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
